Product packaging for beta-D-Glucosamine(Cat. No.:CAS No. 90-77-7)

beta-D-Glucosamine

Cat. No.: B1584351
CAS No.: 90-77-7
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-IVMDWMLBSA-N
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Description

Significance of beta-D-Glucosamine as a Core Amino Sugar in Biological Systems

This compound is a naturally occurring amino sugar and a fundamental component in the biochemical synthesis of glycosylated proteins and lipids. wikipedia.org As one of the most abundant monosaccharides, it serves as a crucial precursor for the synthesis of various essential macromolecules. wikipedia.org In humans, this compound is endogenously synthesized and plays a vital role in the formation of glycosaminoglycans, proteoglycans, and glycolipids through the hexosamine biosynthesis pathway. wikipedia.orgresearchgate.net

The structure of this compound is foundational to several key polysaccharides. It is a primary component of chitin (B13524), the polymer that forms the exoskeletons of arthropods and the cell walls of fungi. wikipedia.orgacs.org It is also a constituent of chitosan (B1678972), a polysaccharide derived from chitin. wikipedia.org In mammals, this compound is integral to the structure of glycosaminoglycans like hyaluronan, heparan sulfate (B86663), and keratan (B14152107) sulfate, which are major components of connective tissues. sigmaaldrich.combiorxiv.org These molecules are critical for maintaining the structural integrity of tissues and are involved in various cellular processes.

The biological importance of this compound extends to its role as a signaling molecule. For instance, its derivative, N-acetyl-D-glucosamine (GlcNAc), can influence cell signaling pathways and has been shown to affect the virulence properties of microbes. acs.org

Historical Context of this compound Research and Discovery

The initial isolation of glucosamine (B1671600) dates back to 1876, when German chemist Georg Ledderhose successfully prepared it through the hydrolysis of chitin using concentrated hydrochloric acid. wikipedia.org However, the complete stereochemistry of the molecule was not elucidated until 1939, thanks to the work of Sir Walter Haworth, a British chemist who was also a Nobel laureate for his research on carbohydrates and vitamin C. wikipedia.org

Early research primarily focused on the chemical properties and structural aspects of glucosamine. Over time, as the field of glycobiology emerged, the focus shifted towards understanding its biological functions. The discovery of its presence in a wide array of complex carbohydrates in various organisms underscored its fundamental importance.

Significant milestones in this compound research include the elucidation of the hexosamine biosynthesis pathway, which detailed how cells synthesize this amino sugar from fructose-6-phosphate (B1210287) and glutamine. wikipedia.org This pathway's end-product, UDP-N-acetylglucosamine, was identified as the key activated form of glucosamine used in the synthesis of complex carbohydrates. wikipedia.org More recent research has delved into its potential therapeutic applications and its role in modulating cellular processes. researchgate.net

Overview of this compound's Diverse Roles in Eukaryotic and Prokaryotic Organisms

This compound and its derivatives play a wide range of essential roles in both eukaryotes and prokaryotes, highlighting its evolutionary significance.

In Eukaryotes:

Structural Component: In fungi, the polymer of N-acetyl-D-glucosamine, chitin, is a vital component of the cell wall. acs.orgnih.gov In animals, glycosaminoglycans, which contain glucosamine derivatives, are a major part of the extracellular matrix, providing structural support to connective tissues such as cartilage, skin, and tendons. researchgate.netbiorxiv.org

Protein Modification: N-acetyl-D-glucosamine is a key component of N-linked and O-linked glycans that are attached to proteins. biorxiv.org This glycosylation is crucial for proper protein folding, stability, and function. O-GlcNAcylation, the addition of a single N-acetylglucosamine to serine or threonine residues of proteins, is a dynamic regulatory process akin to phosphorylation and is involved in various signaling pathways. wikipedia.org

Cell Signaling: Glucosamine and its derivatives can act as signaling molecules. For example, in the human fungal pathogen Candida albicans, N-acetyl-D-glucosamine can trigger changes in morphology and the expression of genes related to its virulence. nih.gov

In Prokaryotes:

Cell Wall Synthesis: this compound is a critical building block of peptidoglycan, the major component of the bacterial cell wall, which is essential for maintaining cell shape and integrity. biorxiv.orgnih.gov Its acetylated derivative, N-acetyl-D-glucosamine, is a key part of this structure.

Biofilm Formation: A polymer of N-acetyl-D-glucosamine, known as poly-β-1,6-N-acetyl-D-glucosamine (PNAG), is a crucial adhesin for biofilm formation in many pathogenic bacteria. pnas.orgasm.org Biofilms are communities of bacteria that are more resistant to antibiotics and host immune defenses. pnas.org

Nutrient Sensing and Metabolism: Bacteria can utilize N-acetyl-D-glucosamine from their environment as a source of carbon and nitrogen. mdpi.com The presence of glucosamine can induce the production of enzymes required for its metabolism and for the breakdown of chitin. oup.com In some bacteria, glucosamine signaling pathways also regulate virulence factors. nih.gov

The following table provides a summary of the roles of this compound in different organisms:

Organism Type Role Specific Example
Eukaryotes Structural Component Chitin in fungal cell walls; Glycosaminoglycans in animal extracellular matrix. researchgate.netacs.orgbiorxiv.orgnih.gov
Protein Modification N-linked and O-linked glycosylation of proteins. biorxiv.orgwikipedia.org
Cell Signaling Induction of morphological changes in Candida albicans. nih.gov
Prokaryotes Cell Wall Synthesis Peptidoglycan in bacterial cell walls. biorxiv.orgnih.gov
Biofilm Formation Poly-β-1,6-N-acetyl-D-glucosamine (PNAG) as an adhesin. pnas.orgasm.org
Nutrient Source & Signaling Induction of chitinolytic enzymes in Vibrio species. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B1584351 beta-D-Glucosamine CAS No. 90-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
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InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
Source PubChem
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InChI Key

MSWZFWKMSRAUBD-IVMDWMLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Alpha and beta forms are solids; [Merck Index], Solid
Record name Glucosamine
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Solubility

330 mg/mL
Record name Glucosamine
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Vapor Pressure

0.00000009 [mmHg]
Record name Glucosamine
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CAS No.

3416-24-8
Record name Glucosamine
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Record name Glucosamine
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Record name GLUCOSAMINE
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Record name Glucosamine
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Melting Point

88 °C
Record name Glucosamine
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Record name GLUCOSAMINE
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Record name Glucosamine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Beta D Glucosamine

The Hexosamine Biosynthetic Pathway (HBP) and beta-D-Glucosamine-6-Phosphate Formation

The primary route for the de novo synthesis of this compound is the Hexosamine Biosynthetic Pathway (HBP). This pathway branches off from glycolysis, utilizing a fraction of the cellular glucose pool to produce amino sugars. biorxiv.orgnih.gov It is estimated that approximately 2-5% of the total glucose that enters a cell is funneled into the HBP. biorxiv.orgresearchgate.net The initial and rate-limiting step of this pathway is the formation of glucosamine-6-phosphate. researchgate.netdergipark.org.tr

Role of Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT)

The key enzyme orchestrating the entry of metabolites into the HBP is Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase. nih.govdergipark.org.trresearchgate.net GFAT catalyzes the conversion of fructose-6-phosphate (B1210287), an intermediate of glycolysis, and glutamine to this compound-6-phosphate and glutamate. nih.govdergipark.org.tr This reaction is a critical control point, effectively committing glucose and glutamine to the synthesis of hexosamines. mdpi.com

GFAT is a complex enzyme composed of two distinct domains: an N-terminal glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a C-terminal isomerase domain that utilizes this ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.gov In mammals, two paralogs of GFAT exist, GFAT1 and GFAT2, which share significant sequence identity but exhibit different tissue distribution and regulatory properties. biorxiv.orgmdpi.com GFAT1 is ubiquitously expressed, whereas GFAT2 is found predominantly in the central nervous system. mdpi.com

Regulatory Mechanisms of HBP Flux

The flux through the Hexosamine Biosynthetic Pathway is tightly regulated to meet the cell's metabolic demands and maintain homeostasis. nih.gov This regulation occurs at multiple levels, primarily centered on the activity of GFAT.

Allosteric Regulation: The end-product of the HBP, Uridine (B1682114) Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc), acts as a feedback inhibitor of GFAT. dergipark.org.trnih.gov High levels of UDP-GlcNAc directly bind to GFAT, reducing its enzymatic activity and thereby downregulating the entire pathway. biorxiv.orgnih.gov Conversely, the substrate fructose-6-phosphate can promote GFAT activity. mdpi.com Glucosamine-6-phosphate, the product of the GFAT reaction, can also inhibit the enzyme by competing with fructose-6-phosphate for binding. mdpi.com

Transcriptional and Post-Translational Regulation: The expression of the GFAT gene is subject to regulation by various signaling pathways that respond to nutrient availability and cellular stress. nih.gov For instance, signaling molecules like mTOR and AMPK, which are central to cellular energy sensing, can modulate HBP flux. nih.gov Furthermore, post-translational modifications of the GFAT protein itself can alter its activity. nih.gov

Substrate Availability: The rate of the HBP is also dependent on the availability of its substrates: glucose, glutamine, acetyl-CoA, and UTP. nih.govnih.gov However, the pathway is not solely dependent on substrate levels, as cells can employ salvage pathways to maintain UDP-GlcNAc levels during nutrient fluctuations. nih.govmdpi.com

Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Synthesis as a Downstream Product

Following its formation, this compound-6-phosphate undergoes a series of enzymatic reactions to be converted into the high-energy sugar nucleotide, Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc). This molecule is the ultimate product of the HBP and serves as a crucial precursor for numerous glycosylation reactions. nih.govwikipedia.org

The steps involved in this conversion are as follows:

Acetylation: Glucosamine-phosphate N-acetyltransferase (GNA1) acetylates glucosamine-6-phosphate using acetyl-CoA as the acetyl donor, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P). biorxiv.org

Isomerization: Phosphoacetylglucosamine mutase (AGM1) converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). researchgate.net

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction between N-acetylglucosamine-1-phosphate and Uridine Triphosphate (UTP) to produce UDP-GlcNAc. researchgate.netresearchgate.net

UDP-GlcNAc is a vital substrate for the synthesis of glycoproteins, proteoglycans, glycolipids, and other complex carbohydrates. wikipedia.orgmdpi.com It is also the donor for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. researchgate.net

Glucosamine (B1671600) Catabolism and Degradation Pathways

The breakdown of glucosamine and its derivatives is essential for recycling these molecules and maintaining cellular homeostasis. The catabolic process involves the conversion of glucosamine into intermediates that can enter central metabolic pathways like glycolysis. ontosight.aiontosight.ai

The primary steps in glucosamine catabolism are:

Phosphorylation: Exogenously supplied glucosamine can enter the HBP by being phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the GFAT-catalyzed step. nih.govresearchgate.net

Conversion to Fructose-6-Phosphate: Glucosamine-6-phosphate can be deaminated and isomerized by glucosamine-6-phosphate isomerase (or deaminase) to form fructose-6-phosphate and an ammonium (B1175870) ion. uniprot.orgmdpi.com This allows the carbon skeleton of glucosamine to be funneled back into glycolysis. ontosight.ai

The degradation of more complex glucosamine-containing compounds, such as glycosaminoglycans, involves their initial breakdown into smaller units by enzymes like hyaluronidases. ontosight.ai These smaller fragments are then further processed, often within lysosomes, to release glucosamine or its derivatives, which can then be recycled or catabolized. ontosight.ai

Comparative Analysis of this compound Metabolism Across Different Biological Kingdoms

The fundamental pathways of glucosamine metabolism are remarkably conserved across different biological kingdoms, from bacteria to humans, underscoring their essential nature. mdpi.com However, some variations exist, particularly in the enzymatic machinery and regulatory strategies employed.

Microbial Metabolic Utilization of this compound

Microorganisms have evolved diverse and efficient mechanisms to utilize glucosamine and its polymers, such as chitin (B13524), as a nutrient source. Chitin, a polymer of N-acetyl-d-glucosamine, is abundant in marine environments and the exoskeletons of arthropods. oup.com

Marine bacteria, for example, secrete extracellular chitinases to break down chitin into smaller oligosaccharides, primarily N,N′-diacetylchitobiose. oup.com These smaller molecules are then transported into the cell for further metabolism. Some bacteria possess chitin oligosaccharide deacetylases that can convert these oligosaccharides into heterodisaccharides like β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine, which can act as a signaling molecule to upregulate chitinase (B1577495) gene expression. oup.com

Certain intestinal anaerobic bacteria, such as Bacteroides thetaiotaomicron, have a unique metabolic pathway for N-glycans that involves a phosphorylase. researchgate.netnih.gov This enzyme, β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, allows for a more energy-efficient breakdown of N-glycan components compared to the conventional pathways that rely on glycoside hydrolases and ATP-dependent kinases. researchgate.netnih.gov This highlights the metabolic adaptability of microbes to efficiently utilize available nutrient sources.

Mammalian Metabolic Intermediates of this compound

In mammals, as in plants, this compound metabolism is primarily orchestrated through the hexosamine biosynthesis pathway (HBP). D-glucosamine is naturally produced in the form of glucosamine-6-phosphate, which is the biochemical precursor to all nitrogen-containing sugars. wikipedia.orghmdb.ca The synthesis of glucosamine-6-phosphate from fructose (B13574) 6-phosphate and glutamine is the first step of the HBP. wikipedia.orghmdb.ca

The ultimate product of this pathway is UDP-N-acetylglucosamine (UDP-GlcNAc), which is then utilized for the synthesis of essential macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.orghmdb.ca These molecules are critical components of connective tissues, cartilage, and cell membranes. The HBP serves as a key metabolic route linking glucose and amino acid metabolism to the synthesis of these complex carbohydrates.

Key metabolic intermediates in the mammalian pathway include:

Glucosamine-6-phosphate (GlcN-6-P): Synthesized from fructose-6-phosphate and glutamine, it is the entry point into the HBP. wikipedia.orghmdb.ca

N-acetylglucosamine-6-phosphate (GlcNAc-6-P): Formed by the acetylation of GlcN-6-P. mdpi.com In a catabolic direction, it can be deacetylated to form GlcN-6-P. mdpi.com

Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc): The activated form of glucosamine used as a substrate for glycosyltransferases in the synthesis of glycoproteins, proteoglycans, and other glycoconjugates. wikipedia.orghmdb.ca The availability of UDP-GlcNAc is a critical regulatory point for these synthetic processes. mdpi.com

Glycogen (B147801): Research has shown that glucosamine can be incorporated into glycogen, particularly in the liver and kidneys. nih.gov Brain glycogen has also been identified as a significant reservoir of glucosamine, which can be mobilized for protein glycosylation. nih.gov This indicates a direct link between glycogen metabolism and the availability of glucosamine for critical cellular functions.

The metabolism of glucosamine is not isolated; it intersects with major cellular metabolic networks. Studies have demonstrated that carbons from glucosamine can populate metabolites associated with the pentose (B10789219) phosphate (B84403) pathway (PPP), such as ribose-phosphate, and glycolytic intermediates like glucose-6-phosphate. biorxiv.org This crosstalk highlights the integration of the HBP with central carbon metabolism, allowing cells to balance energy production with the biosynthetic needs for complex carbohydrate synthesis. biorxiv.orgfrontiersin.org

Table 2: Key Mammalian Metabolic Intermediates of this compound

IntermediateAbbreviationMetabolic Role
Glucosamine-6-phosphateGlcN-6-PThe first product in the de novo synthesis pathway from fructose-6-phosphate and glutamine. wikipedia.orghmdb.ca
N-acetylglucosamine-6-phosphateGlcNAc-6-PAn intermediate formed from GlcN-6-P, leading to UDP-GlcNAc synthesis. frontiersin.orgmdpi.com
Uridine diphosphate-N-acetylglucosamineUDP-GlcNAcThe activated sugar nucleotide, serving as the universal donor for N-acetylglucosamine residues in the synthesis of glycoproteins, glycolipids, and proteoglycans. wikipedia.orghmdb.ca
Glycogen-Acts as a storage reservoir for glucosamine, particularly in the liver, kidney, and brain, which can be released for glycosylation reactions. nih.govnih.gov

Biological Functions and Molecular Mechanisms of Beta D Glucosamine and Its Derivatives

Role in Glycosylation Processes

Beta-D-Glucosamine and its derivatives are fundamental monosaccharides essential for various glycosylation events within cells. ontosight.ai Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates the structure, function, and localization of many molecules. nih.govtandfonline.com Glucosamine (B1671600) serves as a precursor for the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy nucleotide sugar that is the essential building block for the synthesis of glycoproteins, glycolipids, proteoglycans, and other complex glycoconjugates. nih.govfrontiersin.org The hexosamine biosynthetic pathway (HBP) is the metabolic route that produces UDP-GlcNAc, integrating inputs from carbohydrate, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgbiologists.com This positions UDP-GlcNAc synthesis, and by extension glycosylation, as a key sensor of the cell's nutritional and energetic status. frontiersin.orgbiologists.com This molecule is the donor substrate for two major types of protein glycosylation: O-linked N-acetylglucosamine (O-GlcNAc) modification in the nucleus and cytoplasm, and the initiation of N-linked and O-linked glycans within the endoplasmic reticulum and Golgi apparatus. nih.govfrontiersin.org

O-linked N-Acetylglucosamine (O-GlcNAc) Modification of Proteins

O-GlcNAcylation is a distinct form of glycosylation characterized by the addition of a single N-acetylglucosamine (GlcNAc) moiety to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. wikipedia.orgnih.gov This modification is reversible and highly dynamic, often cycling on a timescale similar to protein phosphorylation, with which it can compete for modification sites. biologists.comwikipedia.org Unlike the complex, branched glycans found on secreted and membrane proteins, O-GlcNAc is a simple, monosaccharide modification. wikipedia.org It is a widespread regulatory mechanism, with thousands of proteins identified as targets for O-GlcNAcylation, playing pivotal roles in nearly all major cellular processes. nih.govportlandpress.com

The dynamic nature of O-GlcNAcylation is tightly controlled by the coordinated action of just two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). frontiersin.orgresearchgate.net

O-GlcNAc Transferase (OGT) : OGT catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc onto serine or threonine residues of target proteins. biologists.comnih.gov The activity of OGT is sensitive to the cellular concentration of UDP-GlcNAc, allowing it to act as a nutrient sensor; as glucose and other nutrient levels rise, so does the UDP-GlcNAc pool, leading to increased protein O-GlcNAcylation. nih.govbiologists.com OGT itself is subject to regulation through post-translational modifications, such as tyrosine phosphorylation, and through interactions with various signaling partners, which can modulate its activity and specificity. frontiersin.orgnih.gov

O-GlcNAcase (OGA) : OGA is responsible for removing the O-GlcNAc modification from proteins, hydrolyzing the glycosidic bond to release free GlcNAc and the unmodified protein. biologists.comoup.com This removal allows for the rapid and reversible control of protein function in response to cellular signals. biologists.com

This simple "on-off" switch, governed by a single pair of enzymes, allows the cell to rapidly modulate the function of a vast number of proteins in response to nutrients and stress. frontiersin.orgbiologists.com The continuous crosstalk between OGT and OGA ensures the dynamic cycling of O-GlcNAc, which is crucial for maintaining cellular homeostasis. biologists.com

Despite the existence of only one OGT and one OGA, these enzymes achieve specificity for thousands of protein substrates through several mechanisms. nih.gov OGT does not recognize a strict consensus sequence like many kinases, although certain amino acids like proline and valine are often found near the modification site. biologists.com Instead, substrate specificity is largely driven by protein-protein interactions. oup.com OGT contains tetratricopeptide repeats (TPRs), which are protein-protein interaction domains. nih.gov These TPRs allow OGT to form transient holoenzyme complexes with adaptor or targeting proteins that deliver the enzyme to specific substrates. biologists.com For instance, the p38 kinase can associate with OGT and target it to neurofilament proteins. biologists.com

O-GlcNAcylation targets a functionally diverse set of proteins involved in virtually every aspect of cell biology. nih.govnih.gov This includes:

Transcription Factors : Such as Sp1, p53, and NF-κB, regulating gene expression. portlandpress.comjmb.or.kr

Signaling Proteins : Including kinases, phosphatases, and G-proteins, modulating signal transduction pathways. biologists.com

Cytoskeletal Proteins : Affecting cellular structure and transport. jmb.or.kr

Nuclear Pore Proteins : Regulating the transport of molecules into and out of the nucleus. jmb.or.kr

Metabolic Enzymes : Controlling key metabolic pathways. biologists.com

Chromatin-Modifying Enzymes : Such as histone methyltransferases, influencing epigenetic regulation. portlandpress.com

Table 1: Examples of O-GlcNAcylated Proteins and Their Cellular Functions

Protein TargetProtein ClassPrimary Function
NF-κB (p65 subunit)Transcription FactorRegulates genes involved in inflammation and immunity. portlandpress.com
p53Tumor SuppressorControls cell cycle and apoptosis. mdpi.com
Sp1Transcription FactorRegulates expression of housekeeping and tissue-specific genes. jmb.or.kr
TauMicrotubule-associated proteinStabilizes microtubules in neurons.
HistonesChromatin Structural ProteinsPackage DNA and regulate gene accessibility.
CARM1Co-activator/MethyltransferaseRegulates transcription through histone methylation. portlandpress.com
c-MycTranscription FactorControls cell growth, proliferation, and apoptosis.

The addition of the O-GlcNAc moiety can have profound effects on the properties of a target protein, functioning as a key regulatory switch. biologists.commdpi.com

Protein Stability : O-GlcNAcylation can protect proteins from degradation by the proteasome. mdpi.com It often occurs at sites that would otherwise be targeted for ubiquitination, thereby blocking the degradation signal. For example, O-GlcNAcylation of the transcription factor Snail1 and the tumor suppressor p53 enhances their stability and accumulation. portlandpress.commdpi.com

Enzymatic Activity : The activity of enzymes can be directly modulated by O-GlcNAcylation. mdpi.com For instance, O-GlcNAc modification of glucose-6-phosphate dehydrogenase (G6PD) increases its enzymatic activity, boosting flux through the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Conversely, it can also be inhibitory.

Protein-Protein Interactions : The modification can either promote or block interactions between proteins. biologists.com By altering the protein's surface charge and conformation, O-GlcNAc can create or mask binding sites for other proteins.

Crosstalk with Phosphorylation : A critical aspect of O-GlcNAc's function is its intricate interplay with protein phosphorylation. biologists.com O-GlcNAc and phosphate can compete for the same or adjacent serine/threonine residues, creating a reciprocal relationship where an increase in one modification leads to a decrease in the other. biologists.com This "yin-yang" relationship provides a sophisticated mechanism for integrating nutrient status (sensed by O-GlcNAc) with signaling pathways (often driven by phosphorylation). royalsocietypublishing.org

Table 2: Functional Consequences of O-GlcNAcylation on Specific Proteins

ProteinEffect of O-GlcNAcylationFunctional Outcome
p53Increases protein stability. mdpi.comAccumulation and activation of p53. mdpi.com
CARM1Alters substrate specificity. portlandpress.comChanges the set of proteins methylated by CARM1. portlandpress.com
Sp1Inhibits proteolytic degradation. jmb.or.krIncreased transcriptional activity.
NF-κBModulates transcriptional activity. portlandpress.comAltered regulation of inflammatory gene expression. portlandpress.com
Snail1Stabilizes the protein by blocking ubiquitination. portlandpress.comPromotion of epithelial-mesenchymal transition.
Substrate Specificity and Protein Targets of O-GlcNAcylation

N-Glycosylation and Its Influence on Cell Surface Receptors

N-linked glycosylation (N-glycosylation) is a distinct process that primarily modifies proteins destined for the cell surface or secretion. mdpi.com It involves the attachment of a complex, pre-assembled oligosaccharide chain to the asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is not proline). mdpi.com While the initial glycan is uniform, it undergoes extensive processing and modification in the endoplasmic reticulum and Golgi apparatus, resulting in a vast diversity of final glycan structures. mdpi.com

Glucosamine is a crucial precursor for N-glycosylation, as UDP-GlcNAc is required for the synthesis of the core glycan structure. frontiersin.org Disruptions in glucosamine metabolism or the N-glycosylation pathway can have significant consequences for the function of cell surface receptors. nih.gov Research has shown that administration of glucosamine can inhibit N-glycosylation, leading to the production of glycoproteins with lower molecular mass. nih.gov This is because an excess of glucosamine can interfere with the proper synthesis and processing of N-glycans. nih.gov

N-glycans on cell surface receptors play critical roles in:

Protein Folding and Quality Control : Ensuring the receptor is correctly folded before exiting the endoplasmic reticulum. mdpi.com

Receptor Trafficking and Stability : Guiding the receptor to the cell surface and influencing its half-life.

Ligand Binding : Directly participating in or modulating the affinity of the receptor for its ligand. mdpi.com

Signal Transduction : Influencing receptor dimerization, clustering, and interaction with downstream signaling molecules. nih.govtandfonline.com

For example, the N-glycosylation status of the IL-2 receptor subunit CD25 is critical for its retention on the T-cell surface; interfering with its N-glycosylation via glucosamine treatment reduces its surface expression and impairs downstream signaling. tandfonline.comresearchgate.net Similarly, the function of receptors like the epidermal growth factor receptor (EGFR) and the IL-6 receptor subunit gp130 are dependent on proper N-glycosylation, and inhibition of this process can suppress their signaling activity. nih.gov

Modulation of Glycosylation Patterns Affecting Protein Function in Disease States

Given the central role of glycosylation in regulating protein function, it is not surprising that aberrant glycosylation patterns are a hallmark of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular disease. biologists.comportlandpress.combiorxiv.orgmdpi.com These changes can arise from altered expression of glycosyltransferases, altered availability of nucleotide sugar substrates like UDP-GlcNAc, or both. tandfonline.comfrontiersin.org

Cancer : Tumor cells often exhibit profound changes in their surface glycans. nih.govmdpi.com This can include increased branching of N-glycans and altered sialylation, which can promote tumor cell invasion, metastasis, and immune evasion. nih.gov Elevated levels of global O-GlcNAcylation are also observed in many cancers and have been linked to increased cell proliferation and survival. biologists.com

Diabetes and Cardiovascular Disease : In diabetic states, hyperglycemia leads to increased flux through the hexosamine biosynthetic pathway, resulting in elevated levels of UDP-GlcNAc and hyper-O-GlcNAcylation of numerous proteins. researchgate.net This has been implicated in diabetic complications by altering the function of proteins involved in insulin (B600854) signaling, calcium handling in cardiomyocytes, and vascular endothelial function. nih.govresearchgate.net Changes in the N-glycosylation of immunoglobulins (IgG) are also associated with inflammation and cardiovascular risk. mdpi.comfrontiersin.org

Neurodegenerative Diseases : Dysregulation of O-GlcNAc cycling has been linked to neurodegenerative conditions like Alzheimer's disease. biorxiv.org The protein Tau, which forms neurofibrillary tangles in Alzheimer's, is extensively modified by both phosphorylation and O-GlcNAcylation, and there is evidence of a reciprocal relationship between these two modifications, suggesting that impaired O-GlcNAcylation could contribute to Tau hyperphosphorylation and pathology. biorxiv.org

The modulation of glycosylation patterns, therefore, represents a critical mechanism by which cellular physiology is altered in disease. These changes directly impact the function of key regulatory proteins, contributing to the pathological state. biorxiv.orgmdpi.com

Cellular Signaling and Regulatory Roles

Beyond its structural role as a precursor for glycoconjugates, derivatives of this compound are directly involved in cellular regulation and signal transduction. This is primarily mediated through the post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc).

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. nih.govcapes.gov.brrupress.org This process is analogous to protein phosphorylation in its scope and importance, and in some cases, the two modifications can occur competitively at the same or adjacent sites. physiology.orgspandidos-publications.com

The level of O-GlcNAcylation is regulated by the availability of UDP-GlcNAc from the hexosamine biosynthetic pathway and the activities of two key enzymes:

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc to proteins. rupress.orgmdpi.com

O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc from proteins. rupress.orgspandidos-publications.com

This rapid cycling allows O-GlcNAc to function as a nutrient sensor and a key regulator in a multitude of signal transduction pathways. nih.govnih.gov Modulation of O-GlcNAc levels on target proteins—including kinases, phosphatases, and transcription factors—can alter their activity, stability, protein-protein interactions, and subcellular localization. nih.govcapes.gov.br

Research has implicated O-GlcNAcylation in several critical signaling pathways:

Insulin Signaling: Increased flux through the HBP and elevated O-GlcNAc levels have been linked to the modulation of insulin signaling. O-GlcNAcylation of components like IRS-1, Akt, and GLUT4 can affect their phosphorylation status and function. nih.govspandidos-publications.com

Wnt/β-catenin Pathway: Glucosamine has been shown to promote the expression of key components of this pathway, such as Wnt-4 and β-catenin. nih.gov The stabilization and nuclear translocation of β-catenin, a key effector of the pathway, can be influenced by its O-GlcNAcylation status, thereby regulating the transcription of target genes like cyclin D1, which controls cell proliferation. rupress.orgnih.gov

PI3K/Akt Pathway: Inhibition of the PI3K pathway can abolish the O-GlcNAc response to certain stimuli, suggesting that O-GlcNAc modification acts downstream of PI3K signaling. nih.gov Conversely, increasing global O-GlcNAc levels can enhance the activation of Akt1, promoting cell proliferation through downstream effectors like GSK3β and cyclin D1. spandidos-publications.com

Inflammatory Signaling: O-GlcNAcylation can suppress inflammatory signaling pathways. For example, glucosamine administration can repress the induction of inflammatory mediators by inhibiting pathways involving transcription factors like NF-κB. physiology.org

Table 2: Key Proteins in O-GlcNAc Signaling

Protein Function in O-GlcNAc Cycling Role in Signal Transduction
O-GlcNAc Transferase (OGT) Adds O-GlcNAc to Ser/Thr residues. rupress.org Integrates nutrient status with cellular signaling. mdpi.com
O-GlcNAcase (OGA) Removes O-GlcNAc from Ser/Thr residues. rupress.org Reverses OGT action, allowing for dynamic regulation. spandidos-publications.com
β-catenin Target of O-GlcNAcylation. rupress.org O-GlcNAcylation can regulate its stability and transcriptional activity in the Wnt pathway. nih.gov
Akt (Protein Kinase B) Target of O-GlcNAcylation. nih.gov O-GlcNAcylation can modulate its activity in insulin and growth factor signaling. spandidos-publications.com

| NF-κB | Target of O-GlcNAcylation. | O-GlcNAcylation of its subunits can suppress its activity, reducing inflammatory responses. physiology.org |

Interplay with Kinase Signaling Networks (e.g., PI3K/Akt Pathway)

This compound and its derivatives modulate several critical kinase signaling networks, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival. The interaction is complex, with glucosamine exhibiting different effects depending on the cellular context.

In some models, glucosamine treatment leads to the inhibition of the Akt pathway. For instance, in osteoblasts, glucosamine has been shown to downregulate both the mTOR and Akt pathways, which can promote autophagy. mdpi.com Glycosylation of Akt at threonine residues (Thr305 and Thr312) may inhibit the phosphorylation of Akt on Thr308, a key step in its activation. frontiersin.org Furthermore, studies in murine pancreatic β-cells have shown that glucosamine treatment can decrease the phosphorylation of Akt at Ser473, favoring O-linked N-acetylglucosamine (O-GlcNAc) modification at the same site. frontiersin.org This suggests a competitive interplay between phosphorylation and O-GlcNAcylation that directly impacts Akt signaling. The hexosamine biosynthesis pathway (HBP), which glucosamine enters, produces the substrate for O-GlcNAcylation, and elevated levels of this modification can attenuate the insulin signaling cascade by altering the function of key proteins like PI3K and Akt. genome.jp

Conversely, other studies report an activation of these pathways. In porcine trophectoderm cells, glucosamine was found to stimulate cell viability by enhancing the phosphorylation of mTOR signaling proteins, an effect that was blocked by a PI3K inhibitor, indicating that glucosamine's proliferative effect is mediated through the PI3K/Akt/mTOR axis. rsc.org Similarly, infection with Porcine circovirus type 2 (PCV2) activates the PI3K/Akt pathway to suppress premature apoptosis and support viral replication; inhibiting this pathway leads to enhanced apoptosis in infected cells that are also treated with glucosamine. nih.gov

Regulation of Gene Transcription and Expression

This compound exerts significant control over cellular function by modulating the transcription and expression of a wide array of genes. This regulation is fundamental to its chondroprotective and anti-inflammatory effects.

Whole-genome analyses have revealed the broad impact of glucosamine on the transcriptome. In one study using human synovial cells stimulated with interleukin-1β (IL-1β), glucosamine treatment significantly downregulated 187 genes while upregulating 194 genes. plos.org Pathway analysis of these genes showed that a substantial number were related to immune function. plos.org Similarly, a whole-genome gene expression analysis in A549 lung cancer cells demonstrated that glucosamine regulates genes involved in apoptosis and the cell cycle. researchgate.net

Glucosamine's influence extends to key genes involved in cartilage metabolism. It has been shown to markedly increase the mRNA expression of type II collagen (COL2A1), a critical structural component of cartilage, in human chondrocyte cell lines. spandidos-publications.com This anabolic effect is coupled with the suppression of catabolic genes. For example, glucosamine represses the IL-1β-induced expression of matrix metalloproteinase-3 (MMP-3) and MMP-13, enzymes that degrade the extracellular matrix. springermedizin.deavma.org It also effectively suppresses IL-1β-induced mRNA expression of aggrecanases (Agg-1 and Agg-2) that break down aggrecan. avma.org

Furthermore, glucosamine can modulate gene expression through epigenetic mechanisms. It has been observed to prevent the demethylation of the IL1B promoter, thereby suppressing its cytokine-induced expression, suggesting a role in altering the heritable phenotype of cells like chondrocytes. mdpi.comnih.gov

The table below summarizes key research findings on the effect of glucosamine on the expression of various genes.

Gene/Gene FamilyCell TypeEffect of GlucosamineResearch FindingCitation
COL2A1 Human ChondrocytesUpregulationMarkedly increased mRNA and protein levels of type II collagen. spandidos-publications.com
SIRT1 Human ChondrocytesUpregulationIncreased mRNA and protein levels of Sirtuin-1. spandidos-publications.com
MMP-3 Osteosarcoma CellsDownregulationSignificantly reduced MMP-3 gene expression by up to 74%. springermedizin.de
MMP-13 Equine Cartilage ExplantsDownregulationSuppressed IL-1β-induced mRNA expression. avma.org
Aggrecanase-1 (Agg-1) Equine Cartilage ExplantsDownregulationRepressed IL-1β-induced mRNA expression. avma.org
Pro-inflammatory Genes Human Synovial CellsDownregulationSuppressed expression of genes for IL-6, IL-24, and TNF-α. plos.org
COX-2 Human Osteoarthritic ChondrocytesDownregulationInhibited IL-1β-induced gene expression and protein synthesis. nih.gov

Influence on Cell Cycle Progression and Apoptosis

This compound demonstrates a profound, though often cell-type-specific, influence on cell cycle progression and apoptosis (programmed cell death).

In several cancer cell lines, glucosamine acts as an anti-proliferative agent by inducing cell cycle arrest. Studies on lung cancer cells have shown that glucosamine blocks the G1/S phase transition. spandidos-publications.com This arrest is associated with the inhibition of cyclin E and Skp2 expression and reduced phosphorylation of cyclin E and the cyclin-dependent kinase inhibitor p27Kip1, preventing their degradation and halting cell cycle progression. spandidos-publications.com Similar effects are seen in chondrocytes, where glucosamine accelerates the G1/S transition to promote proliferation, but in mesangial cells, it causes cell cycle arrest in the G0/G1 phase, leading to cellular hypertrophy. nih.govnih.gov The underlying mechanism in chondrocytes involves the upregulation of cyclin D1, CDK4, and CDK6. nih.gov The dynamic modification of intracellular proteins with O-GlcNAc, which is influenced by glucosamine, is itself a critical regulator of the cell cycle, and altering this process can impair progression, particularly at the M phase. molbiolcell.org

The role of glucosamine in apoptosis is dualistic. In many cancer cell lines, glucosamine is a pro-apoptotic agent. It has been shown to induce apoptosis in prostate cancer cells, leukemia cells, and others. frontiersin.orgnih.gov The mechanisms are varied and can include the inhibition of proteasomal activity, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis. nih.gov In other cases, glucosamine sensitizes cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptor 5 (DR5) and stimulating both extrinsic and intrinsic apoptotic pathways. mdpi.com This leads to the activation of caspases 8, 9, and 3. mdpi.com Glucosamine can also induce apoptosis via endoplasmic reticulum (ER) stress. spandidos-publications.com

Conversely, glucosamine can exert anti-apoptotic effects. In RAW 264.7 macrophages stimulated with LPS/IFN-γ, glucosamine treatment increased cell viability, restored mitochondrial membrane potential, and decreased caspase-3 activity. ankaratipfakultesimecmuasi.net These findings suggest that glucosamine can protect certain cell types from apoptotic death under inflammatory conditions. ankaratipfakultesimecmuasi.net

Function as a Nutrient Sensor

This compound functions as a nutrient sensor by integrating into the hexosamine biosynthesis pathway (HBP), which acts as a crucial cellular hub monitoring the status of glucose, amino acid, fatty acid, and nucleotide metabolism. consensus.app The end-product of the HBP is UDP-GlcNAc, the substrate for O-GlcNAcylation, a post-translational modification that rivals phosphorylation in its regulatory importance. molbiolcell.org Because glucosamine enters the HBP directly, it can directly influence the levels of UDP-GlcNAc and subsequent O-GlcNAcylation, allowing cells to respond to nutrient availability. nih.gov

A key signaling node that responds to nutrient status is the mammalian target of rapamycin (B549165) (mTOR) pathway. Glucosamine has been shown to directly modulate mTOR signaling. In some contexts, such as in rat nucleus pulposus cells, glucosamine activates autophagy by inhibiting the mTOR signaling pathway. tandfonline.com This inhibitory effect on mTOR signaling is also observed in osteoblasts. mdpi.com However, other studies show that glucosamine can stimulate the mTOR pathway to promote lipogenesis in macrophages or enhance proliferation in trophectoderm cells. rsc.orgbmbreports.org Some research also points to an mTOR-independent pathway for glucosamine-induced autophagy. researchgate.net This complex regulation highlights glucosamine's role in translating nutrient signals into diverse cellular responses, from autophagy and metabolism to proliferation.

Immune System Modulation and Inflammatory Responses

This compound and its derivatives are potent modulators of the immune system, primarily recognized for their anti-inflammatory activities. mdpi.comaai.orgresearchgate.net These properties are exerted through the regulation of key inflammatory signaling pathways and the expression of immune-mediating cytokines.

Anti-inflammatory Mechanisms, Including NF-κB Signaling Pathway Inhibition

A primary mechanism for the anti-inflammatory effects of glucosamine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. consensus.appconsensus.app NF-κB is a master transcriptional regulator of inflammation, and its suppression by glucosamine has been documented in numerous cell types, including chondrocytes and synoviocytes. spandidos-publications.comnih.gov

Glucosamine interferes with several steps of the canonical NF-κB activation cascade. In human osteoarthritic chondrocytes stimulated with IL-1β, glucosamine sulfate (B86663) significantly inhibits NF-κB activity in a dose-dependent manner. nih.gov It achieves this by preventing the nuclear translocation of the active p50 and p65 subunits of NF-κB. nih.gov Furthermore, it promotes the stability of the inhibitory protein IκBα in the cytoplasm, effectively sequestering NF-κB and keeping it in an inactive state. nih.gov

The inhibition extends to the kinases upstream of IκBα. Studies have shown that glucosamine and its peptidyl derivative, NAPA (2-(N-acetyl)-l-phenylalanylamido-2-deoxy-β-D-glucose), can interfere with the activity of the IκB kinase (IKK) complex. nih.govnih.gov Specifically, NAPA was found to inhibit the kinase activity of IKKα, while both glucosamine and NAPA were able to inhibit the nuclear re-localization of IKKα, another mechanism for NF-κB activation. nih.govnih.gov By targeting the IKK/NF-κB axis, glucosamine effectively shuts down the expression of a multitude of NF-κB-dependent pro-inflammatory genes. nih.govmdpi.com

Regulation of Inflammatory Cytokine Expression (e.g., IL-1β)

Flowing from its inhibition of master inflammatory regulators like NF-κB, this compound significantly modulates the expression of inflammatory cytokines. It generally suppresses the production of pro-inflammatory cytokines while in some cases promoting anti-inflammatory ones.

In human synovial cells, DNA microarray analysis showed that glucosamine suppresses the IL-1β-induced expression of several pro-inflammatory cytokine genes, including IL-6, IL-8, and TNF-α. plos.org Studies on human keratinocyte (HaCaT) cells confirm that glucosamine can down-regulate the expression of IL-6, IL-8, TNF-α, and IL-1β itself. nih.govspandidos-publications.com However, this effect can be context-dependent, as the presence of a strong inflammatory stimulus like TNF-α was found to abolish the inhibitory effects of glucosamine in these cells. nih.govspandidos-publications.com In models of experimental autoimmune encephalomyelitis, glucosamine administration suppressed the production of the pro-inflammatory cytokines IFN-γ and IL-17, while up-regulating the anti-inflammatory or Th2-type cytokines IL-5 and IL-10. aai.org

Clinical and animal studies support these cellular findings. Oral glucosamine administration has been shown to reduce serum levels of IL-1β in patients with primary knee osteoarthritis and in rat models of arthritis. mdpi.comtandfonline.com This reduction in systemic and local cytokine levels is a key component of its therapeutic action.

The table below provides a summary of research findings on the regulation of inflammatory cytokine expression by glucosamine.

CytokineCell/Model SystemEffect of GlucosamineResearch FindingCitation
Interleukin-1β (IL-1β) Human Chondrocytes / OA PatientsDownregulationPrevents cytokine-induced demethylation of the IL-1β promoter; reduces serum levels. mdpi.comtandfonline.com
Interleukin-6 (IL-6) Human Synovial Cells / HaCaT CellsDownregulationSuppressed IL-1β-stimulated gene expression. plos.orgnih.gov
Interleukin-8 (IL-8) Human Synovial CellsDownregulationSuppressed IL-1β-stimulated gene expression. plos.org
Tumor Necrosis Factor-α (TNF-α) Human Synovial CellsDownregulationSuppressed gene expression. plos.org
Interferon-γ (IFN-γ) Mouse Splenocytes (EAE model)DownregulationSignificantly suppressed production. aai.org
Interleukin-17 (IL-17) Mouse Splenocytes (EAE model)DownregulationSignificantly suppressed production. aai.org
Interleukin-5 (IL-5) Mouse Splenocytes (EAE model)UpregulationSignificantly up-regulated production. aai.org
Interleukin-10 (IL-10) Mouse Splenocytes (EAE model)UpregulationSignificantly up-regulated production. aai.org

Anti-tumor Mechanisms of this compound and Its Derivatives

The amino sugar this compound and its derivatives have garnered significant attention for their potential anti-tumor activities. Research has illuminated several mechanisms through which these compounds may inhibit cancer progression, primarily focusing on the induction of cell death, disruption of crucial cellular processes, and interference with metabolic pathways that cancer cells heavily rely on.

Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cells

This compound and its derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis, a form of programmed cell death. For instance, D-glucosamine hydrochloride (GlcNH2·HCl) and D-glucosamine (GlcNH2) have been shown to reduce the proliferation of human hepatoma SMMC-7721 cells in a concentration-dependent manner. nih.gov This inhibition is accompanied by an increase in the proportion of cells in the S phase of the cell cycle and the induction of apoptosis. nih.gov Similarly, in a mouse hepatocellular carcinoma cell line, Hepa1-6, glucosamine treatment significantly inhibited cell proliferation by upregulating the expression of genes that promote apoptosis, such as Chop and Bax, while downregulating the anti-apoptotic gene Bcl2. nih.govresearchgate.net This suggests that endoplasmic reticulum (ER) stress-induced apoptosis is a key mechanism. nih.govresearchgate.net

Furthermore, glucosamine has been found to enhance the apoptotic effects of other anti-cancer agents. For example, it sensitizes prostate cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptor 5 (DR5) and activating both extrinsic and intrinsic apoptotic pathways. mdpi.com Derivatives of glucosamine have also shown enhanced pro-apoptotic activities. For example, diosgenyl glucosamine conjugates have been reported to be more effective at inducing apoptosis in cancer cell lines than diosgenin (B1670711) alone, while showing minimal toxicity to non-tumor cells. nih.gov Specifically, diosgenin 2-acetamido-2-deoxy-β-D-glucopyranoside and diosgenin 2-amino-2-deoxy-β-D-glucopyranoside demonstrated superior apoptotic effects. nih.gov

The anti-proliferative effects of glucosamine are not limited to inducing apoptosis. In renal cancer cells, glucosamine was found to inhibit proliferation by causing cell cycle arrest at the G0/G1 phase. researchgate.net This was associated with the downregulation of key cell cycle regulators like Cyclin D1, CDK4, and CDK6, and the upregulation of cell cycle inhibitors p21 and p53. researchgate.net

Table 1: Effects of this compound and Its Derivatives on Cancer Cell Proliferation and Apoptosis

Compound Cancer Cell Line Effect Mechanism Reference
D-glucosamine hydrochloride Human hepatoma SMMC-7721 Inhibition of proliferation, Induction of apoptosis S phase arrest nih.gov
D-glucosamine Human hepatoma SMMC-7721 Inhibition of proliferation, Induction of apoptosis S phase arrest nih.gov
Glucosamine Mouse hepatocellular carcinoma (Hepa1-6) Inhibition of proliferation, Induction of apoptosis Upregulation of Chop and Bax, Downregulation of Bcl2 nih.govresearchgate.net
Glucosamine Prostate cancer (DU145) Sensitization to TRAIL-induced apoptosis Upregulation of DR5, Activation of caspases 8, 9, and 3 mdpi.com
Diosgenyl glucosamine conjugates Various cancer cell lines Increased apoptotic activity Selective effect on tumor cells nih.gov
Glucosamine Renal cancer (786-O, Caki-1) Inhibition of proliferation Cell cycle arrest at G0/G1 phase researchgate.net

Modulation of Glycosylation Processes Critical for Tumor Growth and Survival

A key mechanism underlying the anti-tumor effects of this compound is its ability to interfere with protein glycosylation, a post-translational modification crucial for the function of many proteins involved in cancer progression. nih.gov Glucosamine can inhibit N-linked glycosylation, leading to a global reduction in the glycosylation of various proteins. nih.gov This disruption can impact multiple signaling pathways.

For example, in the human prostate carcinoma cell line DU145, glucosamine was found to reduce the N-glycosylation of the IL-6 receptor subunit gp130. nih.gov This impairment leads to decreased binding of the pro-inflammatory cytokine IL-6 to the cells and subsequent inhibition of the downstream JAK2/STAT3 signaling pathway, which is often activated in cancer. nih.gov This effect is not specific to one protein or cell type, as glucosamine has been shown to induce a global inhibition of protein N-glycosylation in multiple cancer cell lines. nih.gov

The inhibition of glycosylation by glucosamine can also affect the function of immune receptors. For instance, it can interfere with the N-glycosylation of CD25 on CD4+ T cells, which in turn suppresses the differentiation of regulatory T cells (Tregs), a type of immune cell that can dampen the anti-tumor immune response. mdpi.com Furthermore, fluorinated glucosamine analogs have been shown to be effective metabolic inhibitors of N-acetyllactosamine formation, a key component of glycans that bind to galectin-1, a protein often highly expressed by tumor cells that contributes to immune suppression. nih.gov By blocking the formation of these glycans on anti-tumor T cells, these glucosamine analogs can potentially thwart galectin-1-mediated immune suppression. nih.gov

Altered glycosylation is a universal feature of cancer, with changes such as increased O-GlcNAcylation being observed in various malignancies including breast, colon, and pancreatic cancer. rupress.org This modification can alter the activity and localization of numerous proteins, including those involved in metabolic pathways and transcriptional regulation. rupress.org Glucosamine's interference with these glycosylation processes represents a significant aspect of its anti-tumor activity.

Metabolic Regulation and Energy Homeostasis

This compound's influence extends to the fundamental processes of cellular metabolism and energy balance, which are often dysregulated in cancer cells. Its ability to mimic caloric restriction and modulate key metabolic signaling pathways contributes to its anti-cancer potential.

Glycolysis Inhibition and Caloric Restriction Mimicry

Many cancer types exhibit a heightened dependence on glycolysis for energy production, a phenomenon known as the Warburg effect. nih.govnih.gov this compound acts as a glycolytic inhibitor. nih.govfrontiersin.org By inhibiting hexokinase, the first enzyme in the glycolytic pathway, glucosamine can disrupt this central metabolic process. frontiersin.orguc.pt This inhibition of glycolysis is a key reason why glucosamine is considered a caloric restriction mimetic (CRM), a compound that can replicate some of the beneficial effects of reduced calorie intake without the need for dietary changes. nih.govfrontiersin.orgnih.gov

Studies have shown that glucosamine treatment can significantly suppress glycolytic flux, as well as the production of lactate (B86563) and ATP in hepatocellular carcinoma cells. nih.govresearchgate.net This anti-Warburg effect suggests that glucosamine may counteract the metabolic reprogramming that is a hallmark of cancer. nih.govresearchgate.net The longevity effects of glucosamine observed in model organisms like nematodes and mice are also attributed to its ability to impair glucose metabolism. mdpi.com

Activation of AMP-activated Protein Kinase (AMPK) Pathways

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK generally shifts cellular processes from energy consumption to energy production and is often associated with anti-cancer effects. Several studies have demonstrated that glucosamine can induce the activation of AMPK. nih.govresearchgate.net

In human retinal pigment epithelial cells, glucosamine treatment increased the levels of phosphorylated AMPK (p-AMPK), the active form of the enzyme. nih.gov This activation of AMPK is believed to be a key step in glucosamine-induced autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer. nih.gov The activation of AMPK by glucosamine can also lead to the inhibition of the mTOR pathway, another critical regulator of cell growth and proliferation. nih.govrjsvd.com In hepatocellular carcinoma cells, glucosamine treatment elevated AMPK activity, which was linked to an intracellular energy shortage. nih.govresearchgate.net Interestingly, in some gastrointestinal cancer cells, glucose itself can paradoxically activate AMPK, highlighting the complex and context-dependent nature of this signaling pathway in cancer. plos.org

Enhancement of Mitochondrial Function

While cancer cells often rely on glycolysis, mitochondrial function remains crucial for their survival and proliferation, providing energy, building blocks for new cells, and controlling redox homeostasis. nih.gov Glucosamine has been shown to influence mitochondrial biogenesis and function. In aging mice, D-glucosamine was found to induce mitochondrial biogenesis, which is the process of generating new mitochondria. nih.govfrontiersin.org This effect mimics one of the outcomes of caloric restriction. nih.govfrontiersin.org

The inhibition of glycolysis by glucosamine can lead to a metabolic shift towards the utilization of stored fats and an increase in mitochondrial respiration, a process that is also mediated by AMPK. mdpi.com By promoting mitochondrial activity, glucosamine may counteract the metabolic phenotype of some cancers that favor aerobic glycolysis. However, the role of mitochondria in cancer is complex, and in many cases, mitochondrial biogenesis and quality control are actually upregulated in tumors. nih.gov

Implications in Insulin Resistance Mechanisms

This compound (GlcN) has been identified as a key molecule in understanding the mechanisms of insulin resistance, a hallmark of type 2 diabetes. nih.govebi.ac.uk Its role is primarily linked to the hexosamine biosynthetic pathway (HBP), a minor branch of glycolysis. nih.govscispace.com When there is an excess flux of glucose, a small percentage is shunted into the HBP. researchgate.net Glucosamine can enter this pathway directly, bypassing the initial rate-limiting step, which makes it a potent inducer of the pathway's downstream effects. drugbank.comnih.gov

The central mechanism by which increased HBP flux leads to insulin resistance is through the modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc). nih.govwjgnet.com The end-product of the HBP is uridine 5'-diphosphate N-acetylglucosamine (UDP-GlcNAc), the sugar donor for the O-GlcNAcylation of serine and threonine residues on a multitude of nuclear and cytosolic proteins. researchgate.netfrontiersin.org This post-translational modification is dynamic and analogous to phosphorylation, often competing with it for the same or nearby sites on proteins. ebi.ac.uk

Elevated levels of O-GlcNAcylation have been shown to interfere with insulin signaling at several key points. researchgate.net Research has demonstrated that increased O-GlcNAcylation can lead to:

Impaired Insulin Receptor Substrate (IRS) Function: O-GlcNAcylation of IRS-1 can decrease its ability to interact with and activate phosphatidylinositol 3-kinase (PI3K), a critical step in the insulin signaling cascade. nih.govconsensus.appsemanticscholar.org This modification can also promote inhibitory phosphorylation of IRS-1 on serine residues, further blunting the insulin signal.

Reduced Akt Activation: A severe impairment in the insulin-stimulated activation of the protein kinase Akt (also known as protein kinase B) is a consistent finding in glucosamine-induced insulin resistance. drugbank.commdpi.com Since Akt is a central node in the insulin pathway, its reduced activity directly contributes to decreased glucose uptake and other metabolic effects of insulin.

Defective GLUT4 Translocation: The ultimate consequence of these signaling defects is the impaired translocation of the insulin-responsive glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue. drugbank.comnih.gov This leads to a reduction in glucose uptake from the bloodstream, a defining feature of insulin resistance.

Experimental studies in various cell models, such as 3T3-L1 adipocytes, have shown that exposure to glucosamine induces a state of insulin resistance that is both dose- and time-dependent. drugbank.comnih.gov This glucosamine-induced insulin resistance is a widely used experimental model to study the molecular underpinnings of hyperglycemia-induced insulin resistance, as they are believed to share a common mechanism through the HBP. drugbank.com

Research FindingCell/Animal ModelKey OutcomeReference(s)
Glucosamine induces insulin resistance by impairing insulin-stimulated GLUT4 translocation and Akt activity.3T3-L1 adipocytesComplete and reversible insulin resistance was achieved, with maximal effects at 50 mM glucosamine after 6 hours. drugbank.comnih.govmdpi.com
Increased O-GlcNAcylation is directly linked to insulin resistance and hyperglycemia-induced glucose toxicity.General observationO-GlcNAcylation serves as a key regulator of biological processes, and its increase is a hallmark of diabetes. nih.gov
Flux through the hexosamine synthesis pathway (HSP) may act as a cellular nutrient sensor.Rat adipocytesThe HSP plays a role in the development of insulin resistance. nih.gov
Overexpression of the rate-limiting enzyme in the HBP (GFAT) leads to insulin resistance.Transgenic miceThis demonstrates the causal link between the HBP and insulin resistance. drugbank.com
Elevated O-GlcNAc levels attenuate insulin signaling.3T3-L1 adipocytesThis is associated with increased O-GlcNAc modification of proteins like IRS-1. semanticscholar.org

Cellular Uptake and Trafficking Mechanisms

Glucose Transporter (GLUT) Mediated Uptake of Glucosamine

The cellular uptake of this compound is primarily mediated by the family of facilitative glucose transporters (GLUTs). frontiersin.org These transmembrane proteins are responsible for the transport of hexoses, like glucose, across the cell membrane. ebi.ac.uk Several GLUT isoforms have been shown to transport glucosamine, including GLUT1, GLUT2, and GLUT4. ebi.ac.ukfrontiersin.org

GLUT1: This transporter is ubiquitously expressed and responsible for basal glucose uptake in many cell types. It has been shown to transport a variety of hexoses, including glucosamine. ebi.ac.ukfrontiersin.orgresearchgate.net

GLUT2: Abundantly expressed in the liver, pancreatic beta-cells, and the basolateral membrane of intestinal and kidney epithelial cells, GLUT2 has a lower affinity for glucose but a high affinity for glucosamine. nih.govmdpi.com This makes it an efficient transporter for glucosamine in these tissues.

GLUT4: This is the primary insulin-regulated glucose transporter found in skeletal muscle and adipose tissue. ebi.ac.ukwjgnet.com Its translocation to the cell surface upon insulin stimulation also facilitates the uptake of glucosamine into these key metabolic tissues. drugbank.com

The expression of different GLUT isoforms in various tissues dictates the efficiency and dynamics of glucosamine uptake throughout the body. ebi.ac.uk For instance, in chondrocytes, glucosamine treatment has been observed to increase the plasma membrane expression of GLUT1. frontiersin.org

Competition with Glucose for Cellular Transport

Glucosamine and glucose share the same transport machinery, leading to competition for uptake into cells. nih.govconsensus.app The affinity of different GLUT transporters for glucose versus glucosamine can vary. For example, while GLUT2 has a higher affinity for glucosamine than for glucose, the affinity of other transporters like GLUT4 for glucosamine is lower than for glucose. scispace.commdpi.com

This competition has significant physiological implications. In an environment with high glucose concentrations, the uptake of glucosamine may be reduced, and conversely, high concentrations of glucosamine can inhibit glucose transport. scispace.comconsensus.app This competitive inhibition is a key aspect of how glucosamine exerts some of its biological effects, including the induction of insulin resistance, by effectively challenging the cell's ability to take up and utilize glucose. consensus.app In cancer cell lines, for instance, the antiproliferative effect of glucosamine diminishes as more glucose is added to the environment, highlighting this competitive relationship. nih.gov

Intracellular Distribution and Compartment-Specific Dynamics

Once inside the cell, glucosamine is rapidly phosphorylated by hexokinase to form glucosamine-6-phosphate, trapping it within the cell and committing it to further metabolism, primarily through the hexosamine biosynthetic pathway. scispace.com Pharmacokinetic studies have shown that after administration, glucosamine distributes to extravascular compartments. drugbank.comnih.gov

The intracellular trafficking and distribution of glucosamine are linked to its metabolic fate. The end-product of its metabolism via the HBP, UDP-GlcNAc, is utilized in the nucleus and cytoplasm for the O-GlcNAcylation of proteins. researchgate.net This suggests a dynamic distribution that supports these crucial post-translational modifications.

Furthermore, there is evidence that glucosamine and its derivatives can influence the trafficking of other molecules and cellular components. For instance, N-glycosylation, which utilizes hexosamine pathway products, is critical for determining the intracellular trafficking of certain proteins. plos.org Some studies have also suggested that O-GlcNAcylation of proteins is a crucial factor for intracellular trafficking that regulates insulin receptor signaling. researchgate.net In specific cell types like natural killer (NK) cells, glucosamine has been shown to alter the distribution of intracellular components such as cathepsin C within cytotoxic granules. plos.org

TransporterPrimary TissuesRole in Glucosamine TransportReference(s)
GLUT1 Ubiquitous (brain, erythrocytes)Mediates basal uptake of glucosamine. ebi.ac.ukfrontiersin.orgresearchgate.net
GLUT2 Liver, Pancreas, IntestineHigh-affinity transporter for glucosamine. nih.govmdpi.com
GLUT4 Skeletal Muscle, Adipose TissueInsulin-stimulated uptake of glucosamine. ebi.ac.ukdrugbank.comwjgnet.com

Interactions of Beta D Glucosamine with Specific Biological Systems and Organisms

Enzymatic Interactions and Reaction Mechanisms

Beta-D-glucosamine and its phosphorylated derivative, glucosamine-6-phosphate, are key intermediates in cellular metabolism, interacting with several enzymes that play crucial roles in nutrient processing and biosynthesis.

Glucosamine-6-phosphate deaminase (GNPDA), also known as glucosamine-6-phosphate isomerase, is a critical enzyme in the hexosamine biosynthetic pathway (HBP). asm.org It catalyzes the reversible conversion of D-glucosamine-6-phosphate (GlcN-6P) and water into D-fructose-6-phosphate (Fru-6P) and ammonium (B1175870) (NH₄⁺). asm.orgnih.gov This reaction is significant as it connects hexosamine metabolism with glycolysis. asm.org While the reaction is reversible, the catabolic direction, breaking down GlcN-6P, is generally favored in the cell. asm.org

The reaction can be summarized as follows: D-glucosamine 6-phosphate + H₂O ⇌ D-fructose 6-phosphate + NH₃ nih.gov

This enzymatic activity plays a key role in managing the metabolic flux of nitrogen within the cell. By deaminating GlcN-6P, GNPDA releases ammonium, which can then be utilized in various other biosynthetic pathways. asm.org Conversely, under conditions of high ammonium levels, the reverse reaction can occur, driving the synthesis of hexosamines from glycolytic intermediates. nih.govnih.gov

Table 1: Characteristics of Glucosamine-6-Phosphate Deaminase (GNPDA)

Feature Description References
Enzyme Commission No. EC 3.5.99.6 nih.gov
Reaction D-glucosamine 6-phosphate + H₂O ⇌ D-fructose 6-phosphate + NH₃ nih.gov
Substrates D-glucosamine 6-phosphate, H₂O nih.gov
Products D-fructose 6-phosphate, NH₃ nih.gov
Metabolic Pathway Hexosamine Biosynthetic Pathway (HBP), Aminosugar Metabolism asm.orgnih.gov
Cellular Role Links HBP and glycolysis, Ammonium metabolism asm.org
Allosteric Activator N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) asm.orgasm.org
Catalytic Mechanism Involves ring opening, isomerization, and deamination; Asp72 is a key proton exchanger in E. coli. wikipedia.org

This compound is a product of the enzymatic activity of glucosaminidases, specifically exo-β-D-glucosaminidases (EC 3.2.1.165). These enzymes are hydrolases that cleave terminal, non-reducing β-D-glucosamine residues from oligosaccharides. researchgate.nettandfonline.com Their primary role is in the degradation of chitosan (B1678972), a linear polysaccharide composed of D-glucosamine and N-acetyl-D-glucosamine units linked by β-(1,4) glycosidic bonds. researchgate.net

Exo-β-D-glucosaminidases catalyze the hydrolysis of chitosan or chitosan oligosaccharides, releasing D-glucosamine monosaccharides from the non-reducing end. researchgate.net This activity is crucial for organisms that utilize chitin (B13524) and its deacetylated form, chitosan, as a carbon and nitrogen source. tandfonline.comglycopedia.eu For example, the enzyme from Amycolatopsis orientalis has a unique negatively charged pocket in its active site that specifically recognizes the nitrogen atom of the glucosamine (B1671600) residue, allowing it to distinguish between glucosamine and glucose. nih.gov Structural studies of the enzyme from Photobacterium profundum reveal a narrow active-site pocket that dictates its preference for the β-1,4-linkage at the non-reducing end of its substrate. portlandpress.com

The reaction can be generally represented as: [β-(1→4)-D-glucosamine]n → β-(1→4)-D-glucosamine + D-glucosamine researchgate.net

Some glucosaminidases can also act on mixed oligosaccharides. For instance, an enzyme from Amycolatopsis orientalis was shown to hydrolyze a disaccharide of glucosamine and N-acetylglucosamine (GlcN-GlcNAc). researchgate.net

Table 2: Action of Exo-β-D-Glucosaminidases

Enzyme Type EC Number Action Substrate Example Product References
Exo-β-D-glucosaminidase 3.2.1.165 Hydrolysis of terminal non-reducing β-D-glucosamine residues Chitosan, Chitooligosaccharides D-glucosamine researchgate.nettandfonline.com

Hexokinases (EC 2.7.1.1) are enzymes that catalyze the phosphorylation of hexoses, which is the first and often rate-limiting step in their metabolism. While D-glucose is the primary substrate for hexokinases in most biological systems, these enzymes can also phosphorylate other hexoses, including D-glucosamine. nih.govdb-thueringen.de The phosphorylation of glucosamine by hexokinase yields D-glucosamine-6-phosphate (GlcN-6P). nih.govasm.org

The reaction is as follows: D-glucosamine + ATP → D-glucosamine 6-phosphate + ADP nih.gov

This reaction represents a key entry point for exogenous glucosamine into the cell's metabolic pathways. asm.org Once phosphorylated, glucosamine is "trapped" within the cell and can be further metabolized, primarily through the hexosamine biosynthetic pathway. Research has shown that various hexokinase isoforms, including yeast hexokinase and mammalian hexokinases (such as Hexokinase I, II, and glucokinase), can utilize glucosamine as a substrate. nih.gov

Studies have indicated that glucosamine can act as a competitive inhibitor of glucose phosphorylation because both sugars vie for the same active site on the hexokinase enzyme. The apparent Michaelis constant (Km) of glucokinase for glucosamine has been estimated to be around 8 mM, which is significantly higher than that for glucose, indicating a lower affinity for glucosamine. Nonetheless, this phosphorylation is a critical step for the cellular utilization of glucosamine. asm.org

Table 3: Phosphorylation of Glucosamine by Hexokinases

Enzyme EC Number Substrates Products Significance References
Hexokinase 2.7.1.1 D-glucosamine, ATP D-glucosamine 6-phosphate, ADP Traps glucosamine in the cell for metabolism. nih.govdb-thueringen.de
Glucokinase (Hexokinase IV) 2.7.1.2 D-glucosamine, ATP D-glucosamine 6-phosphate, ADP Phosphorylates glucosamine, particularly in the liver.

Substrate for Glucosaminidases

Role in Microbial Biochemistry and Pathogenesis

Glucosamine and its derivatives are fundamental to the structure and function of microbial cells, influencing everything from cell wall integrity to complex community interactions.

This compound is a foundational building block for the bacterial cell wall, a structure essential for maintaining cell shape, resisting osmotic pressure, and protecting the cell. asm.orgnih.gov Specifically, the acetylated form of glucosamine, N-acetyl-D-glucosamine (NAG), is a primary component of peptidoglycan (also known as murein), the major structural polymer of most bacterial cell walls. nih.govwikipedia.org

Peptidoglycan consists of long glycan chains made of alternating residues of NAG and N-acetylmuramic acid (NAM) linked by β-(1,4) glycosidic bonds. asm.orgwikipedia.orgnih.gov These chains are then cross-linked by short peptide stems attached to the NAM residues, forming a strong, mesh-like sacculus that encases the bacterial cell. asm.orgwikipedia.org The biosynthesis of this crucial polymer begins in the cytoplasm with the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, highlighting the central role of glucosamine metabolism. wikipedia.org

While NAG is the direct repeating unit in the glycan backbone, the presence of non-acetylated glucosamine residues can also occur within the peptidoglycan structure. This is due to the action of peptidoglycan deacetylases, which remove the acetyl group from NAG residues already incorporated into the cell wall. asm.org This modification, converting NAG to glucosamine, can alter the properties of the cell wall, and in pathogenic bacteria, it can be a mechanism to evade the host's immune system by conferring resistance to lysozyme, an enzyme that degrades peptidoglycan. asm.org

Table 4: Role of Glucosamine Derivatives in Peptidoglycan

Component Structure Function Location References
N-acetyl-D-glucosamine (NAG) Acetylated derivative of glucosamine A primary repeating unit of the glycan backbone in peptidoglycan. Bacterial cell walls (Gram-positive and Gram-negative) asm.orgnih.govwikipedia.orgnih.gov
D-glucosamine Deacetylated form of NAG Can be present in peptidoglycan due to deacetylase activity; confers resistance to lysozyme. Modified peptidoglycan in some bacteria. asm.org

Recent metabolomics studies have implicated this compound in the complex interactions within microbial communities, particularly those involved in the degradation of recalcitrant biopolymers like lignin (B12514952). In a study analyzing a mixed fungal-bacterial consortium efficient at lignin degradation, this compound was identified as one of the metabolites that was significantly upregulated in the mixed culture compared to the fungal culture alone. This suggests that the presence and metabolism of glucosamine are part of the synergistic or "cross-talk" interactions between fungi and bacteria that enhance the breakdown of complex organic matter.

Metabolic cross-talk, where metabolites produced by one organism influence the behavior and metabolism of another, is a common feature of natural microbial communities. Glucosamine and its derivative, N-acetylglucosamine, are known to be important nutrient sources and signaling molecules for many microbes. The release of these amino sugars, for instance from the breakdown of fungal chitin by bacteria or vice versa, can serve as a basis for metabolic exchange. The upregulation of this compound in a lignin-degrading consortium points to its potential role in these intricate metabolic networks, possibly as a nutrient signal or a shared resource that facilitates the cooperative degradation process. While the precise mechanisms are still under investigation, the data highlight a role for glucosamine beyond its structural capacity, positioning it as a key molecule in inter-species microbial communication and cooperation.

Advanced Synthetic Strategies and Chemical Modification of Beta D Glucosamine

Chemical Synthesis Methodologies for beta-D-Glucosamine

The chemical synthesis of this compound and its derivatives is a complex field, driven by the need for structurally defined oligosaccharides for biological studies. These methods often involve multiple steps, including the protection of functional groups, stereoselective formation of glycosidic bonds, and final deprotection.

Multi-step Total Synthesis Approaches

The total synthesis of this compound-containing oligosaccharides is a challenging endeavor due to the structural complexity of these molecules. researchgate.net A common strategy involves starting from a readily available monosaccharide like D-glucosamine and performing a series of chemical transformations to build the desired oligosaccharide.

One approach begins with the protection of the amino group of D-glucosamine, often with groups like phthaloyl (N-Phth) or 2,2,2-trichloroethoxycarbonyl (N-Troc), which influence the stereochemical outcome of the glycosylation reaction. researchgate.net The hydroxyl groups are also protected, typically as acetyl or benzyl (B1604629) ethers. The synthesis then proceeds by creating a suitable glycosyl donor, such as a glycosyl halide or trichloroacetimidate, from the protected glucosamine (B1671600). This donor is then reacted with a glycosyl acceptor (another protected sugar with a free hydroxyl group) to form the desired glycosidic linkage. This process can be repeated to extend the oligosaccharide chain. Finally, the protecting groups are removed to yield the target molecule. nih.gov

For example, a multi-step synthesis of a complex oligosaccharide might start with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride. acs.orgnih.gov This starting material can be converted into various building blocks for the synthesis of rare deoxyamino sugars. acs.orgnih.gov Another example is the five-step transformation of D-glucosamine into (R,R)-2-aminohex-5-en-1,3-diol, a useful synthon for assembling L-threo-sphingoid bases. nih.govacs.org

Preparation of Key Intermediates for Derivative Synthesis

The synthesis of this compound derivatives often requires the preparation of key intermediates with specific protecting groups to allow for selective reactions at different positions of the sugar ring. These intermediates are crucial for constructing complex glycans and glycoconjugates.

A versatile starting material for many of these syntheses is D-glucosamine hydrochloride. acs.org From this, various orthogonally protected building blocks can be prepared. For instance, treatment of glycosyl bromide with ammonium (B1175870) thiocyanate (B1210189) can yield an isothiocyanate intermediate, which can be further reacted to create more complex derivatives. mdpi.com Another key intermediate is phenyl 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside, which can be used as a starting compound for the synthesis of oligo-β-(1→6)-glucosamine derivatives. nih.gov

The choice of protecting groups is critical. For instance, the 2,2,2-trichloroethoxycarbonyl (Troc) group is stable under a wide range of conditions and promotes the formation of 1,2-trans-glycosides. mdpi.com The strategic use of protecting groups allows for the selective deprotection of a specific hydroxyl group, creating a glycosyl acceptor for the next glycosylation step. For example, selective liberation of the terminal primary hydroxyl group can be achieved by removing a trityl group. nih.gov

Table of Key Intermediates and Their Synthetic Utility

IntermediateStarting MaterialKey TransformationsUtility
1,3,4-Tri-O-acetyl-2-amino-2,6-dideoxy-β-D-glucopyranoseD-glucosamine hydrochlorideMulti-step synthesisBuilding block for rare deoxyamino hexopyranosides acs.org
Allyl 2-amino-2,6-dideoxy-β-D-glucopyranosideD-glucosamine hydrochlorideMulti-step synthesisBuilding block for rare deoxyamino hexopyranosides acs.org
2-(2,2,2-Trichloroethoxycarbonylamino)-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl isothiocyanateGlycosyl bromideReaction with ammonium thiocyanateSynthesis of N-substituted-β-D-glucosamine derivatives mdpi.com
Phenyl 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranosidePhenyl 2-deoxy-2-phthalimido-1-thio-β-D-glucopyranosideTritylation, acetylation, and detritylationSynthesis of oligo-β-(1→6)-glucosamine derivatives nih.gov

Stereoselective Glycosylation Reactions

A central challenge in oligosaccharide synthesis is controlling the stereochemistry of the newly formed glycosidic bond. The formation of a β-linkage is often desired, and various strategies have been developed to achieve high stereoselectivity.

One of the most effective methods for achieving β-selectivity is through neighboring group participation. When a participating protecting group, such as an acetyl or phthaloyl group, is placed at the C-2 position of the glycosyl donor, it can attack the anomeric center to form a cyclic intermediate, like an oxazolinium ion. researchgate.net This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycoside. researchgate.net

The choice of the N-protecting group on the glucosamine donor significantly influences the yield and stereoselectivity of the glycosylation. researchgate.net Protecting groups like N-phthaloyl (N-Phth), N-2,2,2-trichloroethoxycarbonyl (N-Troc), and N-trichloroacetyl (N-TCA) are commonly used for the synthesis of β-D-glucosamine-containing oligosaccharides. researchgate.net

Recent advances have explored the use of novel catalysts and protecting groups to enhance stereoselectivity. For example, nickel-catalyzed stereoselective glycosylation has been used for the formation of 1,2-cis-2-amino glycosides. frontiersin.org Additionally, the use of a 2,3-O-xylylene protecting group on the glycosyl donor has been shown to favor the formation of β-glycosides. frontiersin.orgnih.gov The stereoselectivity of these reactions can also be influenced by the concentration of the reactants. acs.org

Challenges in Direct Glycosylation with N-Acetylglucosamine Donors

Directly using N-acetyl-D-glucosamine (GlcNAc) as a glycosyl donor in chemical synthesis is notoriously difficult and often results in low yields. acs.orgacs.orgnih.gov This challenge stems from the participation of the N-acetyl group at the C-2 position. researchgate.net

The primary issue is the formation of a stable 1,2-oxazoline intermediate. researchgate.netacs.orgacs.orgnih.gov When a GlcNAc donor is activated, the neighboring N-acetyl group can attack the anomeric carbon, leading to the formation of this oxazoline (B21484) byproduct. researchgate.net This side reaction competes with the desired glycosylation of the acceptor alcohol, thereby reducing the yield of the target oligosaccharide. acs.org

Recent research has focused on understanding the mechanism of direct glycosylation with GlcNAc donors to develop more efficient methods. acs.orgacs.orgnih.govau.dk Studies have shown that controlling the balance between the formation of the oxazoline and the glycosylation reaction is key to achieving better yields. acs.orgacs.orgnih.gov Factors such as the choice of catalyst, solvent, and reaction temperature can influence this balance. acs.orgresearchgate.net For example, using a catalytic amount of a Lewis acid can promote the desired glycosylation over oxazoline formation. researchgate.net

Enzymatic and Biotransformation Routes for this compound Production

Enzymatic and biotransformation methods offer a more environmentally friendly alternative to chemical synthesis for the production of this compound and its N-acetylated form. nih.gov These methods often utilize enzymes or whole microorganisms to break down natural polymers like chitin (B13524). cir-safety.org

Chitinolytic Enzyme Cocktail Hydrolysis

Chitin, a major component of crustacean shells and fungal cell walls, is a natural polymer of N-acetyl-D-glucosamine. nih.gov The enzymatic hydrolysis of chitin using a cocktail of chitinolytic enzymes is a promising method for the production of N-acetyl-β-D-glucosamine (GlcNAc). mdpi.com

This process typically involves the synergistic action of several enzymes:

Endochitinases: These enzymes randomly cleave the internal β-1,4-glycosidic bonds of the chitin polymer, producing smaller chitooligosaccharides. nih.gov

Exochitinases (or chitobiosidases): These enzymes act on the non-reducing ends of the chitin chains, releasing chitobiose (a dimer of GlcNAc). nih.gov

β-N-Acetylglucosaminidases (or chitobiases): This enzyme hydrolyzes chitobiose and other small chitooligosaccharides into GlcNAc monomers. mdpi.comnih.gov

The efficiency of this process can be significantly improved by using a combination of these enzymes in a "cocktail." nih.govmdpi.comnih.gov For instance, a cocktail containing chitinase (B1577495) and β-N-acetylglucosaminidase can lead to a higher yield of GlcNAc compared to using a single enzyme. mdpi.com Researchers have developed various enzyme cocktails, sometimes using recombinant enzymes, to optimize the production of GlcNAc from different chitin sources, including shrimp shell powder and fungal mycelia. mdpi.comnih.govacs.org

The yield of GlcNAc can be influenced by several factors, including the source and pretreatment of the chitin, the composition of the enzyme cocktail, and the reaction conditions such as pH and temperature. nih.govresearchgate.netnih.gov For example, using colloidal chitin, which has a lower crystallinity than raw chitin, can improve enzyme accessibility and increase the yield of GlcNAc. nih.gov

Table of Research Findings on Chitinolytic Enzyme Cocktail Hydrolysis for GlcNAc Production

Enzyme Source/CocktailSubstrateKey FindingsReference
Recombinant chitinase (CHI) and chitobiase (CHB)Swollen chitinA mixture of recombinant CHI and CHB resulted in a 47% production of NAG. nih.gov nih.gov
Aeromonas caviae CHZ306 enzyme cocktailColloidal α-chitinAchieved over 90% GlcNAc yield within 6 hours. nih.gov nih.gov
Aeromonas sp. GJ-18 crude enzymeSwollen chitinHydrolyzed chitin to 94.9% yield of GlcNAc within 9 days at 40°C. nih.gov nih.gov
Aeromonas sp. PTCC 1691 crude enzymeColloidal α-chitinMaximum GlcNAc yield of 79% was obtained after 24 hours. scialert.net scialert.net
Combination of bacterial chitinases and an insect N-acetyl-D-glucosaminidaseMycelial powder of Aspergillus nigerProduced 6.3 mM (1.4 mg/mL) GlcNAc with 95% purity in 24 hours. acs.org acs.org
Chitinolytic enzyme cocktail with recombinant XmGlcNAcaseShrimp shell powder (SSP)Achieved a GlcNAc yield of 2.57 g/L with 82% purity without pretreatment of the SSP. mdpi.comscilit.com mdpi.comscilit.com

Engineered Microorganism Fermentation

The production of this compound and its N-acetylated form through microbial fermentation presents an environmentally friendly and sustainable alternative to traditional chitin hydrolysis. nih.gov This approach leverages metabolic engineering to optimize microbial strains, primarily Escherichia coli and Saccharomyces cerevisiae, for high-yield production. Current time information in Bangalore, IN.asu.edu

The core of this strategy lies in manipulating the intrinsic biosynthetic pathways of these microorganisms. Current time information in Bangalore, IN. In E. coli, the process begins with fructose-6-phosphate (B1210287), which is converted to glucosamine-6-phosphate (GlcN-6-P) by the enzyme glucosamine-6-phosphate synthase (GlmS). Current time information in Bangalore, IN.nih.gov This is a critical step, utilizing glutamine as an amine donor. Subsequently, phosphoglucosamine mutase (GlmM) converts GlcN-6-P to glucosamine-1-phosphate. Current time information in Bangalore, IN.

To enhance production titers, several metabolic engineering strategies are employed:

Overexpression of Key Enzymes : The overexpression of the glmS gene, which codes for the crucial GlmS enzyme, is a primary strategy to increase the metabolic flux towards glucosamine synthesis. nih.govreactome.org

Deletion of Catabolic Pathways : Genes responsible for the breakdown or consumption of glucosamine and its intermediates are knocked out. For instance, inactivating genes involved in glucosamine transport and catabolism has been shown to increase production significantly. nih.govjfda-online.com Metabolic flux analysis has identified that blocking pathways consuming glucosamine-6-phosphate and N-acetylglucosamine-6-phosphate, by knocking out genes like nanE and murQ in E. coli, can substantially boost yields. jfda-online.commdpi.com

Deletion of Competing Pathways : Byproduct pathways that compete for the same precursors are deleted to channel the carbon flux more efficiently towards glucosamine production. Current time information in Bangalore, IN.

A significant challenge in direct glucosamine fermentation is its instability and inhibitory effects on host cells at high concentrations. nih.govreactome.org To circumvent this, a common strategy is to produce the more stable derivative, N-acetyl-beta-D-glucosamine (GlcNAc), which can be later hydrolyzed to glucosamine. nih.gov This involves extending the pathway by overexpressing a heterologous glucosamine-6-P N-acetyltransferase. nih.govreactome.org Using this method, researchers have achieved impressive GlcNAc titers, in some cases exceeding 110 g/L in fed-batch fermentations with engineered E. coli. nih.govresearchgate.net

Fungi, such as Aspergillus species, are also utilized for glucosamine production. nih.govmdpi.com In these systems, glucosamine is typically derived from the chitin and chitosan (B1678972) present in the fungal cell walls, which are harvested and then hydrolyzed. nih.gov Optimization of fermentation conditions, such as media composition and pH, is crucial for maximizing the yield from both bacterial and fungal systems. nih.govmdpi.com

Table 1: Examples of Engineered Microorganisms for Glucosamine (GlcN) and N-Acetyl-beta-D-glucosamine (GlcNAc) Production

Microorganism Genetic Modification Product Titer Achieved Reference
Escherichia coli Overexpression of GlmS, inactivation of catabolic genes GlcN 17 g/L nih.govreactome.org
Escherichia coli Overexpression of GlmS and a heterologous GlcNAc-6-P N-acetyltransferase GlcNAc >110 g/L nih.gov
Escherichia coli BL21 Knockout of murQ or nanE, co-expression of glmS and gna1 D-Glucosamine up to 2.65 g/L jfda-online.commdpi.com
Aspergillus sp. BCRC31742 Fermentation optimization GlcN 3.43 g/L (7.48 g/L with methanol (B129727) stimulation) nih.gov
Corynebacterium glutamicum Overexpression of glmS, glmU, and E. coli glmM UDP-GlcNAc ~14 mM (intracellular) nih.gov

Synthesis of this compound Derivatives and Analogs

The chemical versatility of this compound allows for the synthesis of a wide range of derivatives and analogs with diverse biological activities and applications.

N-Acetylated Derivatives (N-Acetyl-beta-D-Glucosamine)

N-Acetyl-beta-D-glucosamine (GlcNAc) is a primary and highly significant derivative. As mentioned, it is often the preferred product in microbial fermentation due to its stability. nih.gov The synthesis occurs via the enzymatic N-acetylation of glucosamine-6-phosphate, a reaction catalyzed by glucosamine-6-phosphate N-acetyltransferase. nih.gov Beyond fermentation, GlcNAc can be produced by the enzymatic or chemical hydrolysis of chitin, a polymer of β-(1→4) linked GlcNAc units. frontiersin.orgnih.gov Chemoenzymatic approaches, which combine chemical pretreatment of chitin with enzymatic hydrolysis, are being developed to improve the yield and purity of GlcNAc. nih.govfrontiersin.org

Sulfated Derivatives (this compound Sulfate)

Glucosamine sulfate (B86663) is a widely used derivative. Industrial synthesis often starts with glucosamine hydrochloride, which is more stable than the free base. acs.orgresearchgate.net One method involves an ion-exchange process to replace the chloride ion with a sulfate ion. acs.orggoogle.com Another approach is the reaction of glucosamine hydrochloride with a salt like anhydrous sodium sulfate to form a stable double salt, such as glucosamine sulfate sodium chloride. researchgate.netcip.com.cn Direct sulfation of glucosamine can be challenging due to the molecule's instability. acs.org Alternative methods include the hydrolysis of chitin or chitosan in the presence of sulfuric acid or acidic ionic liquids. google.comgoogle.com For laboratory-scale synthesis of specific regioisomers, p-nitrophenyl β-D-glucosaminides can be used as starting materials, allowing for sulfation at specific positions (e.g., C-3, C-4, or C-6) through divergent synthetic routes using appropriate protecting groups. nih.gov

Oligosaccharide Derivatives (e.g., beta-(1->6)-linked N-acetyl-D-glucosamine oligosaccharides, Chitobiose)

The synthesis of oligosaccharide derivatives of glucosamine is crucial for studying their roles in biological recognition processes.

beta-(1->6)-linked N-acetyl-D-glucosamine oligosaccharides : These oligosaccharides are fragments of bacterial surface polysaccharides, such as the poly-N-acetylglucosamine (PNAG) found in Staphylococcus aureus. nih.govnih.gov Their synthesis is of interest for the development of vaccines and diagnostic tools. scholaris.ca Synthetic strategies often employ a convergent, blockwise approach using protected glucosamine monomers as building blocks. nih.govnih.gov For example, a 1+2, 2+2, or 1+4 coupling strategy using bromo-sugars as glycosyl donors and a 2-phthalimido protecting group to ensure the desired β-(1→6) linkage has been successfully applied. nih.gov

Chitobiose : This disaccharide, consisting of two β-(1→4)-linked N-acetyl-D-glucosamine units, is the repeating unit of chitin and a core structure in N-glycoproteins. tandfonline.comtandfonline.com Its synthesis has been achieved through various methods, most notably the oxazoline method. tandfonline.com Other approaches involve the coupling of aminosugar chlorides, bromides, or trichloroacetimidates as glycosyl donors with suitable glycosyl acceptors. tandfonline.comgrin.com Chemoenzymatic methods, using engineered glycoside hydrolases, can catalyze the oligomerization of activated building blocks to produce chitooligosaccharides with defined structures, such as alternating N-acetylglucosamine and D-glucosamine units. acs.org

Glycosaminoside and Glycosylphosphatidylinositol Analog Synthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to cell membranes. Their conserved core structure contains a unique α-D-glucosamine-(1→6)-myo-inositol motif. nih.govnih.gov The biosynthesis of GPI anchors is a multi-step process in the endoplasmic reticulum, initiated by the transfer of N-acetylglucosamine from UDP-GlcNAc to phosphatidylinositol (PI), followed by de-N-acetylation to form glucosaminyl-PI (GlcN-PI). nih.govmdpi.com

The chemical synthesis of GPI analogs is a significant challenge but essential for studying their biological functions. Researchers have designed and synthesized GPI analogues containing an unnatural β-D-glucosamine-(1→6)-myo-inositol motif. nih.gov These syntheses often involve the convergent construction of an orthogonally protected pseudopentasaccharide intermediate, which can then be further modified. nih.gov Such synthetic analogs, often equipped with clickable alkyne groups, serve as valuable probes for investigating GPI anchorage and interactions. nih.govresearchgate.net

Functionalization for Bioconjugation and Probe Development

The primary amine group on this compound provides a convenient handle for chemical modification, enabling its use in bioconjugation and the development of molecular probes.

Probe Development : Glucosamine can be linked to fluorescent dyes to create probes for imaging. For example, near-infrared fluorescent (NIRF) probes linked to one or two glucosamine moieties have been developed for targeting and imaging tumors, which often overexpress glucose transporters. nih.govnih.govresearchgate.net The glucosamine units act as targeting ligands, facilitating uptake into cancer cells. nih.gov Fluorescent sensors have also been designed to selectively detect glucosamine itself, using a combination of boronic acid (to bind the diol) and an aldehyde (to form an iminium ion with the amine). rsc.org

Bioconjugation : Glucosamine and its oligomers (like chitosan) can be used to functionalize nanoparticles for biomedical applications. google.comresearchgate.net The amine groups on the glucosamine can be used for conjugation with various molecules or for introducing other functional groups like carboxyls or azides for "click chemistry". google.com For instance, glucosamine has been conjugated to gadolinium-based silica (B1680970) nanoparticles using a heterobifunctional crosslinker to create targeted MRI contrast agents. nih.gov This functionalization leverages the biological recognition of glucosamine to deliver nanoparticles to specific cells or tissues.

Novel Synthetic Techniques and Approaches

The synthesis of complex carbohydrate molecules like this compound and its derivatives often involves multi-step processes that can be time-consuming and generate significant waste. To address these challenges, chemists have developed innovative strategies that improve efficiency, yield, and environmental friendliness. This section explores two such advanced approaches: ultra-sonication assisted synthesis and one-pot synthetic procedures.

Ultra-sonication Assisted Synthesis

Ultra-sonication, the application of ultrasound energy to a chemical reaction, has emerged as a promising green technology in organic synthesis. The underlying principle involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive radicals and enhancing mass transfer. These effects can significantly accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions than conventional methods. cabidigitallibrary.orgacs.org

In the context of carbohydrate chemistry, ultrasound has been shown to promote glycosylation reactions. The intense energy from cavitation can facilitate the unfolding of molecular structures and enhance the effective collisions between reactants, such as proteins and reducing sugars. frontiersin.org For instance, ultrasound-assisted glycosylation can increase the degree of grafting—the extent to which sugar molecules are attached to another molecule—compared to traditional methods. frontiersin.orgfrontiersin.org This enhancement is attributed to the ability of ultrasound to induce conformational changes in molecules, exposing more reactive sites for glycosylation. nih.gov

A notable application is the synthesis of inclusion complexes involving glucosamine derivatives. Researchers have successfully synthesized a D-glucosamine-based β-cyclodextrin (β-CD) inclusion complex using ultrasound. researchgate.netnih.gov This novel compound was prepared in high yields through the proficient use of acoustic cavitation technology. researchgate.netnih.gov The study found that incorporating the D-glucosamine derivative into the hydrophobic cavity of β-CD not only was efficient but also increased the product's surface area and thermal stability. researchgate.netnih.gov This catalytic system demonstrated excellent performance in water for direct aldol (B89426) reactions, producing high yields with significant stereoselectivity. researchgate.netnih.gov

Table 1: Research Findings on Ultra-sonication Assisted Synthesis of a D-Glucosamine Derivative

ProductSynthetic MethodKey FindingsReference
D-Glucosamine based β-CD inclusion complexAcoustic cavitation (26 kHz, 200 W probe sonication)High yield synthesis; Increased surface area and thermal stability of the product; Catalyst system worked well in water for direct aldol reactions. researchgate.net

One-Pot Synthetic Procedures

This methodology has been effectively applied to the synthesis of complex glucosamine derivatives and oligosaccharides. For example, efficient one-pot syntheses of tri- and tetraglucosamines have been achieved by capitalizing on the different reactivity of glucosamine donors protected with N-trichloroethoxycarbonyl and N-phthaloyl groups. nih.gov Another powerful one-pot approach combines several transformations—acetalation, benzylation, reductive ring opening of the benzylidene acetal, and glycosylation—catalyzed by triflic acid on molecular sieves to produce a variety of D-glucosamine building blocks essential for assembling oligomers. rsc.org

Multicomponent reactions (MCRs), a type of one-pot synthesis where three or more reactants combine to form a single product, have also proven valuable. A three-component condensation between D-glucosamine, an aldehyde, and barbituric acid has been used to efficiently produce polyhydroxy-substituted pyrimidine-fused heterocycles in good to excellent yields under mild and green conditions. rsc.orgrsc.org Similarly, Cu(I)-catalyzed one-pot MCRs involving propargyl glycosides of D-glucose, aromatic aldehydes, and aromatic amines have been used to synthesize quinoline-based glycoconjugates. rsc.org These methods highlight the versatility of one-pot procedures in creating diverse and complex molecular architectures from this compound.

Table 2: Examples of One-Pot Synthesis of this compound Derivatives

Starting MaterialsCatalyst/ConditionsProductYieldReference
Phenyl 1-thio-β-D-glucosamine derivatives, Benzaldehyde dimethyl acetal, Acetic anhydrideCu(OTf)₂4,6-O-benzylidene protected and acetylated glucosamine derivative85% rsc.org
D-Glucosamine, Aldehyde, Barbituric acidOne-pot, three-component reactionPolyhydroxy substituted pyrimidine-fused heterocycleGood to Excellent rsc.orgrsc.org
N-trichloroethoxycarbonyl and N-phthaloyl-protected glucosamine donorsNot specifiedTri- and tetraglucosaminesEfficient nih.gov
Glucosamine building blocksTriflic acid on molecular sievesVarious D-glucosamine building blocks for oligomer assemblyNot specified rsc.org

Advanced Analytical and Characterization Methodologies for Beta D Glucosamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of beta-D-glucosamine, allowing for its separation from complex matrices and subsequent quantification. The choice of chromatographic technique and detection method is critical to overcoming the analytical challenges posed by this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (RI, ELSD, UV after derivatization)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. However, due to its lack of a UV-absorbing chromophore, direct detection by UV is challenging. scielo.brscielo.brplos.orgnih.gov To address this, several detection strategies are employed.

Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the analyte. It has been successfully used for the quantification of glucosamine (B1671600). nih.goveuropeanpharmaceuticalreview.comresearchgate.net For instance, an HPLC method using an aminophase column with RI detection has been developed for the quantitation of glucosamine sulphate. researchgate.net The mobile phase consisted of a mixture of acetonitrile (B52724), water, and acetic acid. researchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is not dependent on the optical properties of the analyte. scielo.brnih.goveuropeanpharmaceuticalreview.com It works by nebulizing the column effluent, evaporating the mobile phase, and detecting the light scattered by the remaining non-volatile analyte particles. ELSD offers advantages in that it can be used with a small injection volume, which helps to avoid issues with detection and column overload. scielo.br An HILIC-HPLC-ELSD method has been developed for the simultaneous determination of glucosamine hydrochloride and chondroitin (B13769445) sulfate (B86663) in dietary supplements. scielo.brscielo.brresearchgate.net

UV Detection after Derivatization: To enhance the detectability of this compound by UV detectors, pre-column derivatization is often employed. scielo.brscielo.brplos.orgeuropeanpharmaceuticalreview.com This involves reacting the amino group of glucosamine with a UV-active labeling agent. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amino sugars under alkaline conditions to form a highly fluorescent derivative that can be detected by a UV or fluorescence detector. europeanpharmaceuticalreview.comtandfonline.com Another approach involves derivatization with o-phthalaldehyde/3-mercaptopropionic acid. nih.gov While effective, derivatization methods can be laborious and time-consuming. scielo.brscielo.br

Table 1: Comparison of HPLC Detection Methods for this compound

Detection MethodPrincipleAdvantagesDisadvantagesExample Application
Refractive Index (RI)Measures changes in the refractive index of the mobile phase.Universal detector.Sensitive to temperature and pressure fluctuations; not suitable for gradient elution.Quantitation of glucosamine sulphate in raw materials. researchgate.net
Evaporative Light Scattering Detector (ELSD)Detects light scattered by non-volatile analyte particles after mobile phase evaporation.Universal detector, compatible with gradient elution, more sensitive than RI.Response can be non-linear.Simultaneous determination of glucosamine hydrochloride and chondroitin sulfate. scielo.brscielo.brresearchgate.net
UV after DerivatizationAttaches a UV-absorbing molecule to glucosamine before analysis.High sensitivity and selectivity.Can be time-consuming and may introduce variability.Analysis of glucosamine and galactosamine using FMOC-Cl derivatization. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the highly sensitive and selective analysis of this compound. nih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS offers significant advantages, particularly for analyzing glucosamine in complex biological matrices like plasma and urine. nih.govresearchgate.net A selective precolumn derivatization LC-MS/MS method has been developed for the determination of glucosamine in human plasma and urine, achieving a low limit of quantitation. nih.gov Another study utilized HPLC-APCI-MS/MS for the determination of glucosamine in human plasma, demonstrating the method's sensitivity and specificity. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for selective reaction monitoring (SRM), which provides excellent selectivity and reduces background noise, leading to improved sensitivity. nih.govresearchgate.net For instance, in one method, the ion transitions of m/z 180.1 to m/z 162.1 were monitored for glucosamine. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like this compound. scielo.brscielo.brplos.orgeuropeanpharmaceuticalreview.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. scielo.brscielo.br

This technique has proven effective in overcoming the challenge of poor retention of glucosamine on traditional reversed-phase columns. europeanpharmaceuticalreview.com Several HILIC methods have been developed for the analysis of glucosamine in various samples, often coupled with ELSD or mass spectrometry for detection. scielo.brscielo.brplos.orgeuropeanpharmaceuticalreview.com For example, a HILIC-HPLC-ELSD method using a ZIC-HILIC column has been successfully validated for the simultaneous determination of glucosamine hydrochloride and chondroitin sulfate. scielo.brscielo.brresearchgate.net The mobile phase in this method consisted of acetonitrile, ammonium (B1175870) formate, and water. scielo.brscielo.brresearchgate.net HILIC offers the advantage of using mobile phases with high organic solvent content, which can be beneficial for MS detection due to efficient solvent desolvation in the ion source.

Table 2: HILIC Method Parameters for Glucosamine Analysis

ParameterCondition 1Condition 2
ColumnZIC-HILIC (150 mm x 4.6 mm, 5 µm) scielo.brscielo.brresearchgate.netZwitter-ionic HILIC column (150 mm × 4.6 mm, 5 μm) plos.org
Mobile PhaseAcetonitrile, 30 mM ammonium formate, and water (77:20:3, v/v/v), pH 4.5 scielo.brscielo.brresearchgate.net60% acetonitrile and 40% of 85 mM ammonium acetate (B1210297) plos.org
Flow Rate1.0 mL/min scielo.brscielo.brresearchgate.net0.3 mL/min plos.org
Column Temperature35°C scielo.brscielo.brresearchgate.net40°C plos.org
DetectionELSD scielo.brscielo.brresearchgate.netCorona Charged Aerosol Detector (CAD) plos.org

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including this compound. nih.govmdpi.com Both ¹H and ¹³C NMR are used to provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy can be used to identify the anomeric form of glucosamine. nih.govresearchgate.net For example, the anomeric proton signal can distinguish between the α and β forms. researchgate.net In a study of an exo-β-d-glucosaminidase, ¹H NMR spectroscopy was used to show that the enzyme produced the β-form of glucosamine. nih.gov Furthermore, NMR can be used for quantitative analysis of glucosamine and its derivatives. mdpi.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. nih.govcontaminantdb.ca When coupled with a separation technique like LC, it provides a powerful analytical tool. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. researchgate.netcontaminantdb.canih.gov By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained. researchgate.net For instance, in the analysis of glucosamine, the transition from the precursor ion at m/z 180.1 to the product ion at m/z 162.1 has been used for quantification. researchgate.net Different fragmentation patterns can also help to distinguish between isomers. nih.gov For example, while glucosamine and galactosamine are isobaric, they can be differentiated by comparing the intensities of their product ions. nih.gov

X-ray Diffraction Analysis of this compound Derivatives

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. In the context of this compound research, XRD is indispensable for the structural elucidation of its various derivatives, confirming their stereochemistry, conformation, and purity.

Research findings from XRD studies have been pivotal in confirming the structural integrity of synthesized glucosamine compounds. For instance, the analysis of derivatives such as 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-β-D-glucopyranose has been used to verify their purity and yield. In fundamental structural studies, X-ray crystallography of D-glucosamine hydrochloride revealed that the protonated molecule exists in the α-anomeric pyranose form and adopts the stable 4C1 chair conformation in the solid state. researchgate.net This technique provides exact bond lengths and angles, which can be compared with computational models. researchgate.net

Furthermore, XRD is applied to larger structures involving glucosamine. In polymer science, X-ray powder diffraction is a key method for characterizing chitosan (B1678972), a polymer derived from chitin (B13524) composed of D-glucosamine and N-acetyl-D-glucosamine units. Changes in the XRD patterns, such as shifts in peak position and variations in intensity, directly correlate with the degree of deacetylation (DD) of the chitosan polymer, providing crucial quality control information. wisdomlib.org

Derivative/CompoundAnalytical GoalKey Finding from X-ray Diffraction
D-Glucosamine Hydrochloride Structural ElucidationExists in the α-anomeric pyranose form with a 4C1 chair conformation in the solid state. researchgate.net
Methyl D-glucopyranuronate derivatives Conformational AnalysisConfirmed to adopt the 4C1 conformation. researchgate.net
Chitosan Polymer CharacterizationChanges in crystalline reflections in the 2θ range of 5-40° correlate with the degree of deacetylation. wisdomlib.org
1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-β-D-glucopyranose Purity AssessmentUsed to confirm the purity and yield of the synthesized derivative.

Advanced UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. As native this compound lacks a strong chromophore, advanced methods typically rely on chemical derivatization to produce a compound that can be sensitively detected.

One established method involves the derivatization of glucosamine with phenylisothiocyanate (PITC). This reaction creates a phenylthiocarbamoyl (PTC) derivative that exhibits strong UV absorbance, allowing for quantification. A developed spectrophotometric method for glucosamine sulphate in pharmaceutical tablets uses this principle, measuring the absorbance of the derivative at a wavelength (λmax) of 240 nm. ijpsonline.com This assay demonstrates good linearity in the concentration range of 5-25 µg/ml. ijpsonline.com

Another advanced approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with UV detection. In this method, glucosamine is spotted on an HPTLC amino plate, and upon heating, it undergoes a reaction to form a product that strongly absorbs light between 305 and 330 nm. researchgate.net This in-situ derivatization allows for sensitive quantification directly on the plate, with a detection limit reported to be as low as 25 ng per spot. researchgate.net

MethodDerivatization Agent/ConditionWavelength (λmax)Key Features
Spectrophotometry Phenylisothiocyanate (PITC)240 nmUsed for quantification in tablet formulations; linear range of 5-25 µg/ml. ijpsonline.com
HPTLC-UV Heating on HPTLC amino plate305 - 330 nmIn-situ derivatization; sensitive detection with a limit of 25 ng per spot. researchgate.net

Biochemical Assay Methodologies

Enzymatic Conversion Assays for Quantification in Biological Samples

Enzymatic assays offer high specificity and sensitivity for the quantification of this compound in complex biological samples. These methods employ enzymes that specifically act on glucosamine or its polymers, converting them into products that can be easily measured.

A highly effective approach for quantifying D-glucosamine (GlcN) involves the enzymatic degradation of its polymer, chitosan. One such method uses a minimal, two-enzyme cocktail consisting of an endo-attacking chitosanase from Streptomyces coelicolor (ScCsn46A) and an exo-attacking, glucosamine-specific β-glucosaminidase from the archaeon Thermococcus kodakarensis (Tk-Glm). nih.gov The complete conversion of chitosan to monosaccharides allows for subsequent quantification of the released GlcN using a highly sensitive technique like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). nih.gov This method is capable of detecting less than 50 picomoles of GlcN. nih.gov

Commercially available kits also provide standardized enzymatic assays. The Megazyme D-Glucosamine Assay Kit, for example, enzymatically converts glucosamine into a chromogenic product that can be measured spectrophotometrically at 510 nm. This type of assay is validated for use in various biological samples, including serum and synovial fluid, and typically has a linear range of 0.1–10 µg/mL.

Assay ApproachKey EnzymesDetection MethodApplication/Sensitivity
Minimal Enzyme Cocktail Endo-chitosanase (ScCsn46A) and exo-β-glucosaminidase (Tk-Glm)HPAEC-PADQuantification of GlcN from chitosan degradation; sensitivity <50 pmol. nih.gov
Commercial Assay Kit Proprietary enzymesSpectrophotometry (510 nm)Quantification in serum, synovial fluid; linear range 0.1–10 µg/mL.

Metabolomic Profiling Approaches

Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, has emerged as a powerful tool for investigating the role of this compound. By using high-throughput analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), researchers can simultaneously measure hundreds of metabolites, including glucosamine and its derivatives, to identify biomarkers and understand metabolic pathways. diabetesjournals.orgfrontiersin.org

Metabolomic studies have successfully identified this compound as a significant biomarker in various disease contexts. For example, it was identified as a potential biomarker for Acute Ischemic Stroke (AIS), with serum levels being significantly downregulated in patients. In other studies, derivatives such as D-glucosamine 1-phosphate were identified as significantly altered metabolites in the plasma of HIV/AIDS patients and in models of pancreatic cancer, highlighting its involvement in diverse pathophysiological processes. mdpi.comnih.gov These profiling approaches allow for the discovery of novel connections between glucosamine metabolism and disease states without pre-existing hypotheses.

Research AreaAnalytical PlatformBiological MatrixKey Finding Related to Glucosamine
Diabetes Research Time-of-Flight Mass Spectrometry (TOF MS)Mouse Liver & PlasmaLevels of deoxyhexose sugars (including glucosamine) correlate with the decline of functional β-cell mass. diabetesjournals.org
Neurology Metabolomics (unspecified)Human Serumβ-D-Glucosamine is a biomarker for Acute Ischemic Stroke (AIS).
Oncology LC-MS/MSPancreatic Cancer CellsD-Glucosamine-1-Phosphate was identified as a significantly differentiated metabolite. nih.gov
Infectious Disease Metabolomics (unspecified)Human PlasmaD-glucosamine 1-phosphate was identified as a differential metabolite in HIV/AIDS co-infection. mdpi.com

Molecular Imaging Techniques for In Vivo Studies

Near-Infrared Fluorescent (NIRF) Probes

Near-infrared fluorescence (NIRF) imaging is a non-invasive technique that allows for the visualization of molecular processes in living organisms. Its advantages include deep tissue penetration and low background autofluorescence, making it ideal for in vivo studies. acs.orgnih.gov For this compound research, NIRF probes are designed by conjugating a glucosamine moiety to a NIR fluorophore. The glucosamine component acts as a targeting agent, facilitating the uptake of the probe by cells that overexpress glucose transporters (GLUTs), such as many types of cancer cells. nih.gov

Several studies have demonstrated the efficacy of this approach for tumor imaging. Probes have been developed by linking one or two glucosamine units to the NIR dye cypate (B1246621), creating cyp-GlcN and cyp-2GlcN, respectively. nih.govresearchgate.net In vivo experiments in mouse xenograft models of prostate cancer showed that the cyp-2GlcN probe, with two glucosamine residues, exhibited significantly higher fluorescence intensity and a longer residence time in tumors compared to the single-glucosamine probe (cyp-GlcN) and the unconjugated dye (cyp). nih.govresearchgate.net Ex vivo analysis confirmed that tumor uptake of cyp-2GlcN was fourfold higher than that of the unconjugated cypate dye. nih.gov

Similarly, other NIR fluorophores like Cy5.5 have been conjugated to D-glucosamine to create probes (e.g., Cy5.5-2DG) for preclinical tumor imaging. acs.org These glucosamine-targeted probes provide a powerful tool for detecting tumors and potentially monitoring their response to therapy in real-time. x-mol.net

Probe NameFluorophoreTargeting MoietyKey Research Finding
cyp-GlcN Cypate1x D-GlucosamineExhibited good tumor-targeting properties in cancer cell cultures and live mice. nih.govresearchgate.net
cyp-2GlcN Cypate2x D-GlucosamineShowed the highest uptake and longest retention time in tumors in vivo compared to cyp-GlcN and cypate alone. nih.govresearchgate.net
Cy5.5-2DG Cy5.51x D-GlucosamineDemonstrated specific uptake in tumor cells, which could be competitively inhibited by D-glucose. acs.org
NMP4/NMP5-glu-HSA BacteriochlorinGlucosyl-human serum albuminActivatable NIR probes targeting H-type lectins for multicolor in vivo imaging. acs.org

Radiolabeled Glucosamine Derivatives (e.g., 99mTc-labeled)

Radiolabeled glucosamine derivatives are powerful tools in molecular imaging, particularly for applications in oncology and inflammation imaging. By attaching a radioactive isotope to a glucosamine molecule, researchers can track its distribution and uptake in vivo using non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Technetium-99m (99mTc) is a commonly used radionuclide for these purposes due to its favorable decay characteristics and accessibility. researchgate.net Several 99mTc-labeled glucosamine derivatives have been synthesized and evaluated for their potential as tumor imaging agents. nih.govacs.org The principle behind this application lies in the increased glucose metabolism of tumor cells. Since glucosamine is a glucose analog, it is preferentially taken up by cancer cells through glucose transporters. nih.govmdpi.com

One such derivative, 99mTc-ethylenedicysteine-deoxyglucose (ECDG), has shown promise in identifying active disease in patients with rheumatoid arthritis. snmjournals.org Research has also focused on developing novel 99mTc-labeled glucosamine derivatives with improved properties, such as high radiochemical purity, stability, and favorable tumor-to-background ratios. researchgate.netnih.govacs.org For instance, a D-glucosamine derivative with an isonitrile group (CN5DG) was synthesized and labeled with 99mTc, resulting in a radiotracer with high radiochemical purity (>95%) and significant in vitro stability. researchgate.netnih.gov Biodistribution studies in animal models with A549 xenografts demonstrated high tumor uptake and clear tumor visualization in SPECT/CT images. nih.gov

Further research has explored various phenyl group-containing isonitrile ligands attached to D-glucosamine hydrochloride, which were then radiolabeled with 99mTc. nih.gov These studies aim to develop probes with even higher tumor uptake and better clearance from non-target organs to improve imaging quality. acs.orgnih.gov The development of these radiotracers provides a valuable, and often more accessible, alternative to 18F-FDG PET imaging. acs.orgmdpi.com

Fluorescence Resonance Energy Transfer (FRET) Sensors for O-GlcNAc Dynamics

The dynamic and reversible post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) plays a crucial role in cellular signaling. wikipedia.orgnih.gov To study the spatiotemporal dynamics of O-GlcNAcylation in living cells, researchers have developed genetically encoded biosensors based on Fluorescence Resonance Energy Transfer (FRET). wikipedia.orgacs.org

FRET is a process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this transfer is highly dependent on the distance and orientation between the two fluorophores. nih.gov FRET-based O-GlcNAc sensors typically consist of a donor fluorophore, like cyan fluorescent protein (CFP), and an acceptor fluorophore, such as yellow fluorescent protein (YFP), linked by a sensor domain. wikipedia.org This sensor domain includes a substrate peptide that can be O-GlcNAcylated by O-GlcNAc transferase (OGT) and an O-GlcNAc-binding domain. wikipedia.orgnih.gov

When the substrate peptide is not O-GlcNAcylated, the donor and acceptor fluorophores are spatially separated, resulting in low FRET. Upon O-GlcNAcylation, the O-GlcNAc-binding domain interacts with the modified peptide, causing a conformational change that brings the donor and acceptor fluorophores into close proximity, leading to an increase in the FRET signal. wikipedia.org This change in FRET can be monitored in real-time within living cells, providing insights into the dynamics of O-GlcNAcylation in response to various stimuli. acs.org

For example, a FRET-based sensor was used to observe dynamic changes in O-GlcNAc levels in HeLa cells treated with an O-GlcNAcase inhibitor and glucosamine. acs.org Another approach involves a dual-labeling strategy where a protein of interest is tagged with a green fluorescent protein (GFP) and the O-GlcNAc modification is labeled with a second fluorophore, enabling FRET-based imaging of the specific protein's O-GlcNAcylation status. mdpi.com These FRET-based sensors are invaluable tools for dissecting the complex interplay between O-GlcNAcylation and other signaling pathways, such as phosphorylation. nih.gov

Validation Strategies for Analytical Methods in Research Contexts

To ensure the reliability and accuracy of research findings, the analytical methods used to study this compound must be rigorously validated. Validation involves demonstrating that a method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and reproducibility.

Linearity, Accuracy, Precision, and Reproducibility Assessments

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ajol.info This is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the resulting calibration curve, with values close to 1.0 indicating a strong linear relationship. ajol.inforesearchgate.net For example, a high-performance liquid chromatography (HPLC) method for glucosamine showed linearity over a concentration range of 0.094 to 1.5 mg/mL with a correlation coefficient greater than 0.999. ajol.info

Accuracy is the closeness of the measured value to the true or accepted value. japsonline.com It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the added analyte that is recovered by the method is calculated. japsonline.comscielo.br An HPLC method for glucosamine demonstrated accuracy with recovery values between 98.0% and 101.5%. researchgate.net

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ajol.inforesearchgate.net Precision is often evaluated at two levels: intra-day precision (repeatability), which assesses the precision within a single day, and inter-day precision (intermediate precision), which assesses the precision over different days. plos.org For instance, a validated HPLC method reported intra- and inter-day precision with RSD values of less than 4%. plos.org

Reproducibility assesses the precision between different laboratories, which is a critical parameter for standardizing methods. jst.go.jp Collaborative studies involving multiple laboratories analyzing the same samples are conducted to evaluate the reproducibility of a method. nih.gov

The table below summarizes the validation parameters from various studies on this compound analysis.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-CAD10–200 μg/mL>0.99Not explicitly stated, but intra/inter-day accuracy RSD <4%<4% (intra- and inter-day) plos.org
RP-HPLC0.094–1.5 mg/mL>0.99996%1.9% (intra- and inter-day) ajol.info
RP-HPLC37.5–225 ppmNot explicitly stated99.3–101.2%0.8% (method precision) researchgate.net
HPLC-FLD6.7–135 ppm0.998898.0–101.5%2.54–3.23% (repeatability) researchgate.net
HILIC-HPLC-ELSD0.4–2.5 mg/mLNot explicitly stated100.6–101.0%Not explicitly stated scielo.br
HPLC with FMOC-Su derivatization2.0–150 μg/mL>0.999993.5–102.8%<0.9% nih.gov
FTIR2–7% w/w0.990298–100%Not explicitly stated japsonline.com
HPLC-ESI-MS/MS10–1000 ng/mLNot explicitly stated101.6 ± 5.7%13.8% (at LLOQ) capes.gov.br
HPLC-APCI-MS/MS53.27–3409 ng/mLNot explicitly stated93.7–102.6%<10% (intra- and inter-day) scispace.com

Use of Certified Reference Materials and Internal Standards

To ensure the accuracy and traceability of measurements, Certified Reference Materials (CRMs) are used. CRMs are highly pure and well-characterized substances that are used for calibration and quality control. scientificlabs.ie For glucosamine analysis, CRMs of glucosamine hydrochloride and glucosamine sulfate are available from various pharmacopeias and commercial suppliers. These materials are produced and certified under strict guidelines, such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for use as calibration standards. scientificlabs.ie

An internal standard (IS) is a substance that is added in a constant amount to the sample, standard, and blank. The IS is chosen to be chemically similar to the analyte but distinguishable by the analytical method. jst.go.jpcapes.gov.br The use of an IS helps to correct for variations in sample preparation, injection volume, and instrument response. capes.gov.br For example, in a liquid chromatography-mass spectrometry (LC-MS) method for glucosamine, d-[1-¹³C]glucosamine was used as an internal standard. capes.gov.br In another study, galactosamine was used as an internal standard for the HPLC analysis of glucosamine. jst.go.jp The ratio of the analyte signal to the IS signal is plotted against the analyte concentration to create the calibration curve, which improves the precision and accuracy of the method. nih.gov

Research Applications and Emerging Translational Perspectives of Beta D Glucosamine

Biomarker Discovery and Validation

The identification of reliable biomarkers is a critical unmet need in the diagnosis and monitoring of numerous diseases. Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for discovering novel biomarkers, with beta-D-glucosamine being identified as a promising candidate in specific pathological conditions.

Recent metabolomic studies have highlighted this compound as a potential biomarker for Acute Ischemic Stroke (AIS). AIS is characterized by a sudden interruption of blood flow to the brain, leading to neuronal damage. nih.gov High-throughput targeted metabolic analysis of serum from AIS patients compared to healthy controls has revealed significant alterations in metabolite profiles. nih.gov

In these studies, this compound was found to be consistently and remarkably downregulated in the serum of AIS patients. nih.gov This finding suggests a significant perturbation in the metabolic pathways involving this amino sugar during the acute phase of a stroke. The diagnostic potential of this compound has been evaluated, with one study reporting a Receiver Operating Characteristic (ROC) area under the curve (AUC) of 0.909, indicating excellent discriminatory power between AIS patients and healthy individuals. Another study reported a still significant AUC of 0.82. The observed decrease in this compound levels, alongside other metabolites like argininosuccinic acid and glycerophosphocholine, points towards disturbed metabolic pathways such as aminoacyl-tRNA biosynthesis and glycerophospholipid metabolism in the pathophysiology of AIS. nih.gov

Table 1: Performance of this compound as a Biomarker for Acute Ischemic Stroke

Study Finding Metric Value Significance
Downregulation in AIS Patients Serum Levels Significantly Decreased Indicates metabolic disturbance
Diagnostic Performance (Study A) ROC AUC 0.909 Excellent diagnostic potential
Diagnostic Performance (Study B) ROC AUC 0.82 Good diagnostic potential

To validate the clinical utility of a potential biomarker like this compound, rigorous statistical methods are employed to assess its diagnostic performance. Receiver Operating Characteristic (ROC) curve analysis is the standard method for evaluating and reporting the performance of diagnostic tests in biomarker studies. oup.comnih.gov

An ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. metwarebio.com The curve is created by plotting the true positive rate (Sensitivity) against the false positive rate (1-Specificity) at various threshold settings. metwarebio.com

Sensitivity: The ability of the test to correctly identify individuals with the disease (true positive rate). metwarebio.com

Specificity: The ability of the test to correctly identify individuals without the disease (true negative rate). metwarebio.com

Q & A

Q. How can beta-D-glucosamine be accurately identified and quantified in biological samples?

this compound identification requires analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation. Quantification often employs enzymatic assays (e.g., D-Glucosamine Assay Kit), which use β-glucosidase to hydrolyze glucosamine derivatives into measurable products . For purity validation, nuclear magnetic resonance (NMR) spectroscopy is critical to distinguish between stereoisomers (e.g., beta vs. alpha forms) and detect contaminants .

Q. What are the standard protocols for assessing this compound stability in experimental conditions?

Stability studies should include:

  • pH and temperature-controlled environments (e.g., 4°C to 37°C, pH 4–8).
  • Accelerated degradation tests using thermal stress (40°C) and oxidation/reduction agents.
  • Analytical validation via HPLC or LC-MS to monitor breakdown products like acetic acid (from pentaacetate derivatives) .

Q. How should researchers design in vitro studies to evaluate this compound’s bioactivity?

  • Use cell lines with validated glucosamine uptake pathways (e.g., chondrocytes for osteoarthritis models).
  • Standardize concentrations (typical range: 5–50 µM) to avoid cytotoxicity, confirmed via MTT assays.
  • Include controls for osmolarity (glucosamine may alter cellular osmotic balance) .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s efficacy (e.g., in osteoarthritis vs. chronic pain) be resolved?

Systematic reviews must address heterogeneity by:

  • Stratifying patient populations (e.g., age, disease severity).
  • Assessing exposure measurement validity (e.g., glucosamine sulfate vs. hydrochloride forms).
  • Applying meta-regression to identify confounding variables (e.g., concurrent NSAID use) .
    Example: A 2011 review highlighted discrepancies due to variable dosing regimens and outcome measures (pain scales vs. biomarker levels) .

Q. What methodological approaches validate this compound as a metabolomic biomarker?

  • ROC curve analysis to determine diagnostic accuracy (AUC >0.7 is acceptable). This compound showed moderate AUC (0.65–0.75) in stroke metabolomics, outperformed by argininosuccinic acid but useful in multi-marker panels .
  • Stability testing in biofluids (e.g., plasma, CSF) to confirm pre-analytical variability <15% .

Q. How do researchers reconcile in vitro vs. in vivo discrepancies in this compound’s anti-inflammatory effects?

  • Pharmacokinetic modeling to account for bioavailability differences (e.g., oral vs. intra-articular administration).
  • Tissue-specific metabolomics to identify active metabolites (e.g., UDP-N-acetylglucosamine) .
  • Dose-response meta-analysis to establish threshold effects .

Q. What experimental designs mitigate bias in glucosamine-related gene expression studies?

  • RNA-seq with spike-in controls to normalize technical variability.
  • CRISPR/Cas9 knockout models to confirm glucosamine’s role in pathways like hexosamine biosynthesis.
  • Multi-omics integration (e.g., transcriptomics + metabolomics) to validate downstream effects on NF-κB or mTOR pathways .

Data Synthesis & Reporting Guidelines

Q. How should researchers report this compound purity and handling in publications?

  • Specify CAS No. 7772-79-4 (this compound pentaacetate) and batch-specific purity (>98% via HPLC).
  • Detail storage conditions (e.g., −20°C, desiccated) and safety protocols (e.g., PPE for inhalation risks) .

Q. What statistical methods address variability in glucosamine intervention studies?

  • Mixed-effects models for longitudinal data (e.g., repeated pain assessments).
  • Sensitivity analyses to test robustness against missing data or outlier exclusion .

Q. How to ensure reproducibility in glucosamine-related assays?

  • MIAME-compliant documentation for omics data.
  • Open-access sharing of raw spectra (NMR, MS) and code for enzymatic assay calculations .

Emerging Research Challenges

Q. What are the implications of this compound’s dual role in inflammation (pro- vs. anti-inflammatory)?

Hypothesis-driven studies should:

  • Use single-cell RNA sequencing to map context-dependent effects (e.g., macrophage polarization).
  • Incorporate time-course experiments to capture dynamic cytokine responses .

Q. How can this compound’s interaction with gut microbiota be experimentally modeled?

  • Gnotobiotic mouse models colonized with defined microbial consortia.
  • Metagenomics + metabolomics to link bacterial glucosamine metabolism to host outcomes (e.g., IBD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.